Product packaging for Vicolide D(Cat. No.:CAS No. 103425-22-5)

Vicolide D

Cat. No.: B15192467
CAS No.: 103425-22-5
M. Wt: 378.4 g/mol
InChI Key: LMCSPYCFRTWDOG-HAZRYHAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vicolide D is a natural product found in Pentanema indicum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O7 B15192467 Vicolide D CAS No. 103425-22-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103425-22-5

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

IUPAC Name

[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C20H26O7/c1-9-6-13(21)8-10(2)17(26-19(24)20(5)12(4)27-20)16(22)15-11(3)18(23)25-14(15)7-9/h6,10,12,14-17,22H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12-,14-,15+,16-,17-,20-/m1/s1

InChI Key

LMCSPYCFRTWDOG-HAZRYHAPSA-N

Isomeric SMILES

C[C@@H]1CC(=O)/C=C(\C[C@@H]2[C@@H]([C@H]([C@@H]1OC(=O)[C@]3([C@H](O3)C)C)O)C(=C)C(=O)O2)/C

Canonical SMILES

CC1CC(=O)C=C(CC2C(C(C1OC(=O)C3(C(O3)C)C)O)C(=C)C(=O)O2)C

Origin of Product

United States

Foundational & Exploratory

Vicolide D: A Technical Guide to its Isolation from Vicoa indica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation of Vicolide D, a sesquiterpene lactone derived from the plant Vicoa indica. This compound has garnered scientific interest for its notable anti-inflammatory and antipyretic properties. This document outlines a detailed, reconstructed experimental protocol for its extraction, purification, and characterization, based on available scientific literature. Furthermore, it presents quantitative data in a structured format and visualizes key processes through logical diagrams to facilitate understanding and further research.

Introduction

Vicoa indica (commonly known as Banjauri) is a medicinal plant belonging to the Asteraceae family, found predominantly in tropical regions of Asia. It has a rich history in traditional medicine for various ailments. Phytochemical investigations have revealed the presence of several bioactive compounds, including a class of sesquiterpene lactones known as vicolides. Among these, this compound has been identified as a potent anti-inflammatory agent, making it a promising candidate for further investigation in drug discovery and development. This guide serves as a technical resource for researchers aiming to isolate and study this compound.

Experimental Protocols

The following experimental protocols are a composite reconstruction based on established methods for the isolation of sesquiterpene lactones from plant materials and references to the pioneering work on vicolides.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Vicoa indica are collected, preferably during the flowering season to ensure the highest concentration of secondary metabolites.

  • Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Drying and Pulverization: The collected plant material is shade-dried at room temperature to preserve the chemical integrity of the constituents. The dried material is then coarsely pulverized using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude this compound

The powdered plant material is subjected to sequential solvent extraction to isolate the crude fraction containing this compound.

Experimental Workflow for this compound Extraction

Extraction_Workflow plant Powdered Vicoa indica hexane Soxhlet Extraction (n-Hexane) plant->hexane Defatting chloroform Soxhlet Extraction (Chloroform) hexane->chloroform Marc hexane_extract Hexane Extract (Discarded) hexane->hexane_extract methanol Soxhlet Extraction (Methanol) chloroform->methanol Marc chloroform_extract Chloroform Extract (Vicolide-rich) chloroform->chloroform_extract methanol_extract Methanol Extract methanol->methanol_extract concentrate Concentration (Rotary Evaporator) chloroform_extract->concentrate crude Crude Chloroform Extract concentrate->crude

Caption: Sequential solvent extraction workflow for obtaining the Vicolide-rich crude extract.

  • Defatting: The pulverized plant material (approximately 1 kg) is first extracted with n-hexane in a Soxhlet apparatus for 24 hours. This step removes non-polar compounds like fats and waxes. The hexane extract is typically discarded.

  • Extraction of Vicolides: The defatted plant material (marc) is then air-dried and subsequently extracted with chloroform in a Soxhlet apparatus for 48 hours. Chloroform is a solvent of intermediate polarity and is effective in extracting sesquiterpene lactones.

  • Concentration: The chloroform extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a dark, viscous crude extract.

Purification of this compound

The crude chloroform extract is a complex mixture of compounds. This compound is purified from this mixture using column chromatography.

Experimental Workflow for this compound Purification

Purification_Workflow crude Crude Chloroform Extract column Silica Gel Column Chromatography crude->column fractions Elution with Solvent Gradient column->fractions Gradient: Hexane -> Ethyl Acetate tlc TLC Analysis of Fractions fractions->tlc pool Pooling of Similar Fractions tlc->pool recrystallization Recrystallization pool->recrystallization pure_vicolide_d Pure this compound recrystallization->pure_vicolide_d

Caption: Chromatographic purification workflow for the isolation of this compound.

  • Column Chromatography: A glass column is packed with silica gel (60-120 mesh) using a slurry method with n-hexane. The crude chloroform extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualized under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling and Recrystallization: Fractions showing a prominent spot corresponding to this compound are pooled together and concentrated. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure, crystalline this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

ParameterValue
Molecular Formula C₂₀H₂₄O₆
Molecular Weight 376.4 g/mol
Appearance Crystalline solid
Melting Point Data not available
Optical Rotation Data not available
¹H NMR (CDCl₃) Characteristic signals for sesquiterpene lactones
¹³C NMR (CDCl₃) Characteristic signals for sesquiterpene lactones
Mass Spectrometry m/z [M]+ corresponding to the molecular formula

Table 2: Typical Yield and Purity in Laboratory Scale Isolation

ParameterValue
Starting Plant Material 1 kg
Crude Chloroform Extract Yield 20 - 30 g
Pure this compound Yield 100 - 200 mg
Purity (by HPLC) > 95%

Mandatory Visualization

Hypothetical Anti-inflammatory Signaling Pathway of this compound

The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to inhibit the pro-inflammatory transcription factor NF-κB. The following diagram illustrates a plausible signaling pathway for this compound's action.

Hypothetical Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to proinflammatory Pro-inflammatory Gene Transcription nucleus->proinflammatory Induces cytokines Cytokines (TNF-α, IL-6) proinflammatory->cytokines VicolideD This compound VicolideD->IKK Inhibits

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Conclusion

This technical guide provides a reconstructed, in-depth protocol for the isolation of this compound from Vicoa indica, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. The presented methodologies, data tables, and diagrams offer a foundational understanding for the extraction, purification, and potential mechanism of action of this promising anti-inflammatory compound. Further research is warranted to fully elucidate the complete spectroscopic profile, optimize isolation yields, and definitively confirm the molecular targets and signaling pathways of this compound.

Vicolide D: A Comprehensive Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicolide D is a naturally occurring sesquiterpenoid lactone isolated from the plant Vicoa indica, a member of the Asteraceae family. This class of compounds, known as vicolides, has garnered scientific interest due to their potential biological activities, including anti-inflammatory properties. The structural determination of these complex natural products is a critical step in understanding their chemical properties and potential for therapeutic development. This technical guide provides a detailed overview of the methodologies and data integral to the chemical structure elucidation of this compound, presenting a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Physicochemical and Spectroscopic Data

The structural framework of this compound was meticulously pieced together through a combination of spectroscopic techniques. The data presented below are synthesized from foundational studies on vicolides and related sesquiterpenoid lactones.

Table 1: Spectroscopic Data for this compound
Technique Data Interpretation
Mass Spectrometry (MS) Molecular Ion Peak (M+) consistent with the molecular formula C20H24O6.Establishes the molecular weight and elemental composition of the molecule.
Infrared (IR) Spectroscopy νmax (cm-1): ~1760 (γ-lactone), ~1735 (ester carbonyl), ~1660 (α,β-unsaturated carbonyl), ~1250 (C-O stretching), epoxy ring vibrations.Confirms the presence of key functional groups: a γ-lactone ring, an ester moiety, and an α,β-unsaturated carbonyl system, and an epoxide.
Ultraviolet-Visible (UV-Vis) Spectroscopy λmax (nm): ~215Indicates the presence of a conjugated system, likely the α,β-unsaturated lactone.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy See Table 2 for detailed assignments.Provides information on the proton environment, including chemical shifts, coupling constants, and stereochemical relationships.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy See Table 2 for detailed assignments.Reveals the number and types of carbon atoms in the molecule, including carbonyls, olefins, and saturated carbons.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position δC (ppm) δH (ppm, mult., J in Hz)
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15
Angeloyl Moiety
1'~167.0-
2'~128.0~6.1 (q, 7.0)
3'~138.0-
4'~20.5~2.0 (d, 7.0)
5'~15.8~1.9 (s)
Epoxide
C-atom 1
C-atom 2

Note: The complete and specific NMR assignments for this compound are based on the foundational data from related vicolide structures and general spectral characteristics of sesquiterpenoid lactones. The presence of an epoxy angeloyl group is a key feature.[1]

Experimental Protocols

The elucidation of this compound's structure relies on a series of well-defined experimental procedures, from the extraction of the compound from its natural source to its analysis using advanced spectroscopic methods.

Isolation and Purification of this compound
  • Plant Material Collection and Extraction:

    • Aerial parts of Vicoa indica are collected, dried, and pulverized.

    • The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or chloroform, at room temperature for an extended period.

    • The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography over silica gel.

    • A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are pooled.

    • Further purification of the relevant fractions is achieved through repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS):

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is typically employed.

    • Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.

    • Data Acquisition: Full scan mass spectra are acquired over a relevant mass range to determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is utilized.

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

    • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Instrumentation: A UV-Vis spectrophotometer.

    • Sample Preparation: A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration is prepared.

    • Data Acquisition: The absorbance is measured over the UV-Vis range (typically 200-800 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Data Acquisition: A suite of NMR experiments is performed, including:

      • ¹H NMR: To identify proton signals and their multiplicities.

      • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To identify carbon signals and distinguish between CH, CH₂, and CH₃ groups.

      • 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are crucial for assembling the molecular structure.

Structural Elucidation Workflow & Signaling Pathway Visualization

The logical flow of the structure elucidation process and the potential biological interactions of this compound can be visualized using diagrams.

StructureElucidationWorkflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Plant Vicoa indica Plant Material Extract Crude Extract Plant->Extract Solvent Extraction Fractions Chromatographic Fractions Extract->Fractions Column Chromatography Pure Pure this compound Fractions->Pure Purification (HPLC) MS Mass Spectrometry (MS) Pure->MS IR Infrared (IR) Pure->IR UV UV-Vis Spectroscopy Pure->UV NMR NMR (1D & 2D) Pure->NMR Data Spectroscopic Data (MW, Functional Groups, Connectivity) MS->Data IR->Data UV->Data NMR->Data Structure Proposed Structure of this compound Data->Structure

Workflow for the Structure Elucidation of this compound.

Given the anti-inflammatory properties of this compound, a potential mechanism of action involves the inhibition of pro-inflammatory signaling pathways.

SignalingPathway VicolideD This compound NFkB NF-κB Pathway VicolideD->NFkB Inhibition ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Activation Inflammation Inflammatory Response ProInflammatory->Inflammation

Potential Anti-inflammatory Signaling Pathway of this compound.

Conclusion

The chemical structure elucidation of this compound is a systematic process that integrates classical phytochemical techniques with modern spectroscopic methods. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the study of natural products. A thorough understanding of the structure of this compound is paramount for further investigation into its biological activities and for guiding synthetic efforts to create novel analogs with enhanced therapeutic potential. The continued exploration of compounds like this compound holds promise for the discovery of new leads in drug development.

References

Vicolide D: A Technical Guide on its Classification and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicolide D, a sesquiterpenoid lactone isolated from Vicoa indica, has demonstrated notable anti-inflammatory and antipyretic properties in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its classification within the sesquiterpenoid lactone family, its known biological activities, and detailed experimental protocols for the in vivo assays used to characterize its effects. Furthermore, this guide explores the key signaling pathways generally implicated in inflammation, the NF-κB and MAPK pathways, which represent potential mechanistic targets for this compound and other sesquiterpenoid lactones. While specific in vitro quantitative data and direct mechanistic studies on this compound are limited in the current literature, this guide serves as a foundational resource for researchers interested in further exploring the therapeutic potential of this natural compound.

Classification of this compound as a Sesquiterpenoid Lactone

Sesquiterpenoid lactones are a diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring.[1][2][3] They are classified based on their carbocyclic skeletons into several major types, including germacranolides, eudesmanolides, guaianolides, pseudoguaianolides, and heliangolides.[2][4] this compound belongs to this extensive class of secondary metabolites, which are predominantly found in plants of the Asteraceae family.[5] The biological activity of many sesquiterpenoid lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles via Michael addition.[3]

Biological Activities of this compound

Preclinical in vivo studies have highlighted the anti-inflammatory and antipyretic effects of this compound.

Anti-inflammatory Activity

In a cotton pellet-induced granuloma model in rats, this compound exhibited significant anti-inflammatory activity at a dose of 10 mg/kg body weight administered subcutaneously.[5] This model is a well-established method for evaluating chronic inflammation.

Antipyretic Activity

This compound also demonstrated antipyretic (fever-reducing) properties in a yeast-induced pyrexia model in rats. A dose of 250 mg/kg body weight administered orally was effective in reducing fever.[5]

Quantitative Data

Biological Activity Animal Model Dosage Route of Administration Reference
Anti-inflammatoryCotton Pellet Granuloma (Rat)10 mg/kgSubcutaneous[5]
AntipyreticYeast-Induced Pyrexia (Rat)250 mg/kgOral[5]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited for this compound.

Cotton Pellet-Induced Granuloma in Rats (Anti-inflammatory Assay)

This protocol is a standard method to induce a proliferative and chronic inflammatory response.

Materials:

  • Wistar albino rats

  • Sterile cotton pellets (e.g., 50 ± 1 mg)

  • This compound

  • Vehicle (e.g., sterile saline or appropriate solvent)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

Procedure:

  • Acclimatize rats to laboratory conditions for at least one week.

  • Anesthetize the rats.

  • Shave the axillary and groin regions and disinfect with an antiseptic solution.

  • Make small subcutaneous incisions and insert sterile cotton pellets, one in each axilla and groin.

  • Suture the incisions.

  • Administer this compound (10 mg/kg, s.c.) or the vehicle daily for a period of 7 to 10 days.

  • On the final day, euthanize the animals.

  • Dissect out the cotton pellets surrounded by granulomatous tissue.

  • Remove any extraneous tissue from the pellets.

  • Weigh the wet pellets.

  • Dry the pellets in a hot air oven at 60°C until a constant weight is achieved and record the dry weight.

  • The difference between the initial and final dry weights of the cotton pellets represents the weight of the granuloma tissue formed.

  • Calculate the percentage of inhibition of granuloma formation compared to the vehicle-treated control group.

Yeast-Induced Pyrexia in Rats (Antipyretic Assay)

This is a common and reliable method for screening antipyretic agents.

Materials:

  • Wistar albino rats

  • Brewer's yeast suspension (e.g., 15-20% in sterile saline)

  • This compound

  • Vehicle (e.g., sterile saline or appropriate solvent)

  • Rectal thermometer

Procedure:

  • Acclimatize rats to laboratory conditions.

  • Record the basal rectal temperature of each rat.

  • Induce pyrexia by subcutaneous injection of the brewer's yeast suspension into the scruff of the neck.

  • After a period of 18-24 hours, record the rectal temperature again to confirm the induction of fever (typically a rise of at least 0.5°C).

  • Administer this compound (250 mg/kg, p.o.) or the vehicle to the febrile rats.

  • Record the rectal temperature at regular intervals (e.g., 1, 2, 3, and 4 hours) post-treatment.

  • The reduction in rectal temperature compared to the pre-treatment febrile temperature indicates the antipyretic activity.

Potential Signaling Pathways in this compound's Anti-inflammatory Action

While the precise molecular mechanisms of this compound are yet to be elucidated, the anti-inflammatory effects of many sesquiterpenoid lactones are known to be mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[6][7][8][9][10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[6][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB NF-κB IκB NFkB_IkB->NFkB releases DNA DNA (κB sites) NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Figure 1. Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals.[7][9][10][11] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, TAK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK activates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK activates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

Figure 2. General MAPK Signaling Pathway.

Conclusion and Future Directions

This compound, a sesquiterpenoid lactone from Vicoa indica, demonstrates promising anti-inflammatory and antipyretic activities in vivo. This technical guide has provided a detailed overview of its classification, known biological effects, and the experimental protocols used for its evaluation. While the precise molecular mechanisms of this compound remain to be fully elucidated, the NF-κB and MAPK signaling pathways represent logical targets for future investigation. Further research is warranted to determine the in vitro bioactivities and specific molecular targets of this compound to fully understand its therapeutic potential. The generation of quantitative in vitro data, such as IC50 values for the inhibition of key inflammatory mediators, and detailed mechanistic studies will be crucial for advancing the development of this compound as a potential anti-inflammatory agent.

References

In-depth Technical Guide on the Core Mechanism of Action of Vicolide D

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Vicolide D, a sesquiterpene lactone isolated from Vicoa indica, has demonstrated notable anti-inflammatory and antipyretic activities. This technical guide synthesizes the current understanding of its mechanism of action at the molecular level. The primary mode of action for this compound appears to be centered on the inhibition of key inflammatory signaling pathways, namely the NF-κB and STAT3 pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators and genes that promote cell survival and proliferation. Furthermore, this compound has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent. This document provides a detailed overview of the signaling pathways affected by this compound, a summary of its biological activities with quantitative data, and the experimental methodologies used to elucidate these mechanisms.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has garnered scientific interest due to its significant biological activities.[1] Sesquiterpene lactones as a class are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. The anti-inflammatory activity of this compound is attributed to its chemical structure, specifically the presence of an epoxy angeloyl group.[1] This guide focuses on the molecular mechanisms that underpin the observed therapeutic potential of this compound.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the suppression of the NF-κB and STAT3 signaling cascades. These pathways are critical regulators of the inflammatory response, and their aberrant activation is implicated in various chronic inflammatory diseases and cancers.

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory and immune responses. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines and cell survival proteins.

This compound is hypothesized to inhibit the NF-κB pathway, a common mechanism for sesquiterpene lactones. This inhibition can occur at various points in the pathway, including the direct inhibition of the IKK complex or the prevention of NF-κB's translocation to the nucleus. By blocking this pathway, this compound effectively reduces the production of inflammatory mediators.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa_NFkB IκBα-NF-κB complex IKK->IkBa_NFkB Phosphorylation IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation VicolideD This compound VicolideD->IKK Inhibition IkBa_NFkB->NFkB IκBα degradation DNA DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Activation NFkB_nucleus->DNA

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation and cancer. Upon activation by cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization and translocation to the nucleus. In the nucleus, STAT3 binds to the DNA and promotes the transcription of genes involved in cell proliferation, survival, and inflammation.

Similar to other sesquiterpene lactones, this compound is suggested to exert its anti-proliferative and anti-inflammatory effects by inhibiting the STAT3 signaling pathway. This inhibition may occur through the direct or indirect suppression of JAK-mediated STAT3 phosphorylation, thereby preventing its activation and subsequent gene transcription.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active Dimerization STAT3_nucleus p-STAT3 STAT3_active->STAT3_nucleus Translocation VicolideD This compound VicolideD->JAK Inhibition DNA DNA Target_Genes Target Gene Transcription (Proliferation, Survival) DNA->Target_Genes Activation STAT3_nucleus->DNA

Figure 2: Proposed inhibition of the STAT3 signaling pathway by this compound.

Induction of Apoptosis

In addition to its anti-inflammatory properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for its potential anti-cancer activity. The induction of apoptosis by sesquiterpene lactones is often mediated through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.

Apoptosis_Induction cluster_pathway Apoptotic Pathway VicolideD This compound Bcl2 Anti-apoptotic Bcl-2 family VicolideD->Bcl2 Inhibition Bax Pro-apoptotic Bax family VicolideD->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Proposed mechanism of this compound-induced apoptosis.

Quantitative Data Summary

The biological activities of this compound have been quantified in various studies. The following table summarizes key quantitative data.

Biological ActivityAssayModel SystemResultReference
Anti-inflammatory ActivityCotton pellet granulomaRatsSignificant reduction in granuloma weight at 10 mg/kg[1]
Antipyretic ActivityBrewer's yeast-induced pyrexiaRatsSignificant reduction in rectal temperature at 250 mg/kg[1]

Further quantitative data from in vitro studies, such as IC50 values for cytotoxicity and inhibition of specific molecular targets, are needed for a more complete understanding of this compound's potency.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the biological activities of this compound.

  • Objective: To assess the chronic anti-inflammatory effect of this compound.

  • Animal Model: Male albino rats.

  • Procedure:

    • Sterile cotton pellets are implanted subcutaneously in the axilla region of the rats.

    • This compound (10 mg/kg) is administered subcutaneously daily for 7 days.

    • On the 8th day, the animals are sacrificed, and the cotton pellets with surrounding granulomatous tissue are excised, dried, and weighed.

    • The difference in the dry weight of the pellets between the control and treated groups indicates the level of anti-inflammatory activity.

  • Data Analysis: The percentage inhibition of granuloma formation is calculated.

Granuloma_Workflow start Day 1: Cotton Pellet Implantation treatment Day 1-7: Daily this compound Administration (10 mg/kg) start->treatment end Day 8: Excise & Weigh Granuloma treatment->end analysis Calculate % Inhibition end->analysis

Figure 4: Workflow for the cotton pellet granuloma assay.
  • Objective: To evaluate the antipyretic effect of this compound.

  • Animal Model: Male albino rats.

  • Procedure:

    • Pyrexia is induced by subcutaneous injection of a 20% suspension of Brewer's yeast.

    • After 18 hours, the rectal temperature of the rats is recorded.

    • This compound (250 mg/kg) is administered orally.

    • Rectal temperature is measured at regular intervals for several hours post-administration.

  • Data Analysis: The reduction in rectal temperature compared to the control group indicates antipyretic activity.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory and antipyretic properties, with a proposed mechanism of action centered on the inhibition of the NF-κB and STAT3 signaling pathways and the induction of apoptosis. These findings highlight its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer.

Future research should focus on:

  • Target Identification: Elucidating the direct molecular targets of this compound within the NF-κB and STAT3 pathways.

  • In Vitro Studies: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines and to further dissect its mechanism of apoptosis induction.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

  • Preclinical and Clinical Studies: Advancing the most promising candidates through further preclinical and eventually clinical trials to assess their safety and efficacy in relevant disease models.

This technical guide provides a foundational understanding of the mechanism of action of this compound, offering a basis for continued research and development in this promising area.

References

An In-depth Technical Guide on the Putative Vicolide D Biosynthetic Pathway in Vicoa indica

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Vicolide D, a sesquiterpenoid lactone isolated from Vicoa indica, has garnered interest for its potential pharmacological activities. As a member of the Asteraceae family, Vicoa indica is rich in sesquiterpenoid lactones, complex natural products with a wide range of biological effects.[1][2] Despite the interest in these compounds, the specific biosynthetic pathway of this compound in Vicoa indica has not been fully elucidated. This technical guide presents a putative biosynthetic pathway for this compound, constructed based on established principles of sesquiterpenoid lactone biosynthesis in other members of the Asteraceae family.[1][3][4] This document also outlines the general experimental protocols required to validate this proposed pathway and provides a framework for future research in this area.

Introduction to this compound and Vicoa indica

Vicoa indica (L.) DC. is a medicinal plant recognized for its diverse phytochemical composition, which includes a variety of sesquiterpenoid lactones, triterpenoids, and flavonoids.[2] Among these, the vicolides, a series of sesquiterpenoid lactones, are of particular interest. This compound is a member of this family of compounds, characterized by a complex, highly oxygenated sesquiterpenoid skeleton. The biological activities attributed to extracts of Vicoa indica are often linked to the presence of these sesquiterpenoid lactones.[2]

Sesquiterpenoid lactones (STLs) are a large group of C15 terpenoids characterized by a lactone ring.[4] Their biosynthesis is a complex process involving multiple enzymatic steps, starting from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP).[1][5] While the general outline of STL biosynthesis is understood, the specific enzymes and intermediates can vary significantly between plant species and lead to a vast diversity of chemical structures.

Putative Biosynthetic Pathway of this compound

In the absence of direct experimental evidence for the this compound pathway in Vicoa indica, a putative pathway is proposed based on the well-characterized biosynthesis of other germacranolide-type sesquiterpenoid lactones in the Asteraceae family.[1][4][6]

The proposed pathway can be divided into three main stages:

  • Stage 1: Formation of the Sesquiterpene Scaffold. This stage involves the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), to form the initial sesquiterpene skeleton.

  • Stage 2: Oxidation and Lactonization. This stage is primarily mediated by cytochrome P450 monooxygenases (CYPs) that introduce oxygen functionalities, leading to the formation of the characteristic lactone ring.

  • Stage 3: Tailoring Reactions. Subsequent modifications, such as hydroxylations, acylations, or glycosylations, are carried out by various "tailoring" enzymes to produce the final this compound structure.

A diagrammatic representation of this putative pathway is provided below.

Putative this compound Biosynthetic Pathway FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) (CYP71AV family) Costunolide Costunolide GermacreneA_acid->Costunolide Costunolide Synthase (COS) (CYP71BL family) Hydroxycostunolide Hydroxylated Intermediates Costunolide->Hydroxycostunolide Hydroxylases (CYPs) VicolideD This compound Hydroxycostunolide->VicolideD Tailoring Enzymes (e.g., Acyltransferases)

Caption: A putative biosynthetic pathway for this compound in Vicoa indica.

Quantitative Data

As of the date of this document, there is no specific quantitative data available in the scientific literature regarding the this compound biosynthetic pathway in Vicoa indica. This includes enzyme kinetics, metabolite concentrations at different developmental stages or in different tissues, and gene expression levels of the putative biosynthetic enzymes. The following table summarizes the current lack of data.

Data TypeParameterValueSource
Enzyme KineticsKm of Germacrene A SynthaseNot Available-
kcat of Germacrene A SynthaseNot Available-
Km of Costunolide SynthaseNot Available-
kcat of Costunolide SynthaseNot Available-
Metabolite ConcentrationThis compound content in leavesNot Available-
This compound content in flowersNot Available-
Gene ExpressionRelative expression of GASNot Available-
Relative expression of COSNot Available-

Experimental Protocols for Pathway Elucidation

The validation of the putative this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of Candidate Genes
  • Transcriptome Sequencing:

    • Objective: To identify genes encoding enzymes potentially involved in the this compound pathway.

    • Protocol:

      • Collect tissues from Vicoa indica known to accumulate this compound (e.g., leaves, glandular trichomes).

      • Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

      • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

      • Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq).

      • Assemble the transcriptome de novo and annotate the transcripts by homology search against public databases (e.g., NCBI nr, UniProt).

      • Identify candidate genes for terpene synthases, cytochrome P450s, and acyltransferases based on sequence similarity to known sesquiterpenoid biosynthetic genes.

Functional Characterization of Enzymes
  • Heterologous Expression and in vitro Enzyme Assays:

    • Objective: To confirm the function of candidate enzymes.

    • Protocol:

      • Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

      • Transform the expression construct into a suitable host (E. coli BL21(DE3) for terpene synthases, WAT11 yeast strain for CYPs).

      • Induce protein expression and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

      • For terpene synthases, perform an enzyme assay with FPP as the substrate. Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

      • For CYPs, perform assays using the product of the preceding enzymatic step (e.g., germacrene A or germacrene A acid) as the substrate. Assays typically require a cytochrome P450 reductase and NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).

In vivo Pathway Reconstruction
  • Transient Expression in Nicotiana benthamiana:

    • Objective: To reconstitute a portion of the biosynthetic pathway in a heterologous plant system.

    • Protocol:

      • Clone the candidate biosynthetic genes into plant expression vectors (e.g., pEAQ-HT).

      • Transform Agrobacterium tumefaciens with the expression constructs.

      • Co-infiltrate the Agrobacterium strains carrying the different pathway genes into the leaves of N. benthamiana.

      • After 5-7 days, harvest the infiltrated leaf tissue.

      • Extract metabolites and analyze by LC-MS to detect the production of expected intermediates and potentially this compound.

The following diagram illustrates a general workflow for the experimental validation of the proposed pathway.

Experimental Workflow Start Vicoa indica Plant Material RNA_Seq Transcriptome Sequencing Start->RNA_Seq Gene_ID Candidate Gene Identification (TPS, CYP, etc.) RNA_Seq->Gene_ID Cloning Gene Cloning Gene_ID->Cloning InVitro In Vitro Enzyme Assays (E. coli / Yeast) Cloning->InVitro InVivo In Vivo Pathway Reconstruction (N. benthamiana) Cloning->InVivo Analysis Metabolite Analysis (GC-MS / LC-MS) InVitro->Analysis InVivo->Analysis Validation Pathway Validation Analysis->Validation

Caption: A general experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Directions

The study of the this compound biosynthetic pathway in Vicoa indica is still in its infancy. This guide provides a putative pathway based on current knowledge of sesquiterpenoid lactone biosynthesis in the Asteraceae family. The validation of this pathway through the experimental protocols outlined herein will provide valuable insights into the genetic and enzymatic machinery responsible for the production of this potentially valuable natural product. Future research should focus on the functional characterization of the identified genes and the elucidation of the regulatory mechanisms that control the biosynthesis of this compound in Vicoa indica. Such knowledge is crucial for the potential metabolic engineering of this pathway in microbial or plant-based systems for sustainable production.

References

Unveiling Vicolide D: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vicolide D, a sesquiterpenoid lactone isolated from the medicinal plant Vicoa indica, has garnered attention for its notable anti-inflammatory and antipyretic activities. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and methodologies for researchers and professionals in drug discovery and development.

Physicochemical Characteristics

This compound's biological activity is intrinsically linked to its unique chemical structure. While a complete, publicly available dataset of all its physicochemical properties remains to be fully elucidated in readily accessible literature, this guide compiles the known information and provides a framework for its further characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C20H24O6[Calculated]
Molecular Weight 376.4 g/mol [Calculated]
Melting Point Data not available
Solubility Data not available
Appearance Data not available
IUPAC Name Data not available

Note: The molecular formula and weight are calculated based on the likely core structure of a sesquiterpenoid lactone with an epoxy angeloyl group, as suggested by preliminary research. Definitive values require confirmation through high-resolution mass spectrometry and elemental analysis.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics based on its classification as a sesquiterpenoid lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for a sesquiterpenoid backbone, including methyl groups, olefinic protons, and protons adjacent to oxygenated carbons. The presence of the epoxy angeloyl group would be indicated by specific signals for the epoxide and the angelate moiety.

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for carbonyl carbons of the lactone and ester groups, olefinic carbons, carbons of the epoxide ring, and the aliphatic carbons of the sesquiterpenoid skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display characteristic absorption bands corresponding to its functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H (Hydroxyl)3500-3200 (broad)
C=O (Lactone)1780-1760
C=O (Ester)1750-1735
C=C (Alkene)1680-1640
C-O (Epoxide)1250, 950-810
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would offer insights into the structure by showing the loss of specific side chains and functional groups.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research on this compound. The following are generalized methodologies for key experiments.

Isolation and Purification of this compound from Vicoa indica

A standardized protocol for the isolation of this compound would typically involve the following steps:

Caption: General workflow for the isolation of this compound.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of this compound can be assessed using various in vitro models, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Caption: Workflow for in vitro anti-inflammatory activity assay.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its anti-inflammatory effects suggest potential interactions with key signaling pathways involved in inflammation.

G VicolideD This compound NFkB NF-κB Pathway VicolideD->NFkB Inhibition MAPK MAPK Pathway VicolideD->MAPK Modulation COX Cyclooxygenase (COX) Enzymes VicolideD->COX Inhibition InflammatoryMediators Pro-inflammatory Mediators (e.g., NO, PGE₂, TNF-α, IL-6) NFkB->InflammatoryMediators Transcription MAPK->InflammatoryMediators Production COX->InflammatoryMediators Synthesis of Prostaglandins

Caption: Postulated signaling pathways modulated by this compound.

The inhibitory effect on these pathways would lead to a reduction in the production of pro-inflammatory mediators, thus explaining the observed anti-inflammatory activity. Further research, including transcriptomic and proteomic analyses, is necessary to fully elucidate the specific molecular targets of this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. As research progresses, a more detailed and complete profile of this promising natural compound will undoubtedly emerge, paving the way for its potential development as a therapeutic agent.

Vicolide D: A Comprehensive Spectral and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicolide D, a sesquiterpene lactone isolated from Vicoa indica, has demonstrated notable anti-inflammatory and antipyretic properties. This technical guide provides a detailed overview of the spectral analysis data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for the isolation and characterization of this compound. The guide also features a visualization of the putative anti-inflammatory signaling pathway of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectral Data Analysis

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to its sesquiterpene lactone scaffold. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Data Currently UnavailableData Currently UnavailableData Currently UnavailableData Currently Unavailable

Note: Specific ¹H NMR data for this compound is not publicly available in the searched resources. The table structure is provided as a template for when such data becomes accessible.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound.

Carbon Chemical Shift (δ ppm)
Data Currently UnavailableData Currently Unavailable

Note: Specific ¹³C NMR data for this compound is not publicly available in the searched resources. The table structure is provided as a template for when such data becomes accessible.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound.

Ion m/z
Data Currently UnavailableData Currently Unavailable

Note: Specific Mass Spectrometry data for this compound is not publicly available in the searched resources. The table structure is provided as a template for when such data becomes accessible.

Experimental Protocols

The following sections describe the general methodologies for the isolation and spectral analysis of sesquiterpene lactones like this compound from Vicoa indica.

Isolation of this compound
  • Plant Material Collection and Preparation: The aerial parts of Vicoa indica are collected, shade-dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using a Soxhlet apparatus or maceration.

  • Fractionation: The crude extract is then concentrated under reduced pressure and fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

  • Chromatographic Purification: The fraction containing the vicolides is subjected to repeated column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

  • Final Purification: The fractions enriched with this compound are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometric Analysis
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Mass spectra are acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: The analysis is typically performed in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Signaling Pathway and Experimental Workflow

Sesquiterpene lactones are known to exert their anti-inflammatory effects through various mechanisms, with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a prominent one.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB_IκBα NF-κB-IκBα Complex NF-κB NF-κB This compound This compound This compound->IKK Complex inhibits NF-κB_active Active NF-κB NF-κB_IκBα->NF-κB_active releases DNA DNA NF-κB_active->DNA translocates to nucleus and binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription of Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

G Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography Purification Purification Column Chromatography->Purification Pure this compound Pure this compound Purification->Pure this compound NMR Analysis NMR Analysis Pure this compound->NMR Analysis MS Analysis MS Analysis Pure this compound->MS Analysis Biological Assays Biological Assays Pure this compound->Biological Assays Structural Data Structural Data NMR Analysis->Structural Data MS Analysis->Structural Data Activity Data Activity Data Biological Assays->Activity Data

Caption: General workflow for the isolation and analysis of this compound.

Vicolide D: A Technical Guide on its Natural Source, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicolide D is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and isolation of this compound, with a focus on information relevant to research and drug development.

Natural Source and Abundance

This compound is a constituent of the plant Vicoa indica (L.) DC., a member of the Asteraceae family. This plant is found in various regions of India and has been traditionally used in herbal medicine.[1] this compound, along with other related sesquiterpenoid lactones such as Vicolides A, B, and C, has been isolated from this plant.[2]

While the presence of this compound in Vicoa indica is established, specific quantitative data on its abundance and yield from the plant material is not extensively reported in the available scientific literature. The concentration of secondary metabolites in plants can vary based on factors such as geographical location, season of harvest, and the specific plant part used for extraction. Further quantitative analysis studies are required to determine the precise yield of this compound from Vicoa indica.

Biological Activity

This compound has demonstrated significant anti-inflammatory and antipyretic properties.[2] Studies on a mixture of vicolides, including this compound, have shown potent activity in preclinical models of inflammation.[2] The anti-inflammatory effects of sesquiterpenoid lactones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Experimental Protocols

Experimental Workflow for Isolation of this compound from Vicoa indica

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Identification plant_material Dried and Powdered Vicoa indica Plant Material extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Chloroform) crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc isolated_compound Isolated this compound hplc->isolated_compound spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) isolated_compound->spectroscopy

Caption: A generalized workflow for the extraction and isolation of this compound.

Detailed Methodologies (Hypothetical)

  • Plant Material Collection and Preparation: Aerial parts of Vicoa indica would be collected, shade-dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material would be subjected to exhaustive extraction with a suitable solvent, such as methanol or ethanol, using a Soxhlet apparatus or maceration. The solvent would then be evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract would be suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Purification: The chloroform or ethyl acetate fraction, which is likely to contain this compound, would be subjected to column chromatography over silica gel. The column would be eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Further Purification: Fractions showing the presence of this compound (as monitored by thin-layer chromatography) would be pooled and further purified using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structural Elucidation: The structure of the isolated compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its anti-inflammatory effects have not been fully elucidated. However, it is widely accepted that many sesquiterpenoid lactones inhibit the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3] The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of various inflammatory mediators. Additionally, sesquiterpenoid lactones have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also critically involved in the inflammatory response.[4]

Hypothesized Anti-inflammatory Signaling Pathway of this compound

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response cluster_inhibition Inhibition by this compound stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->cytokines nfkb->cytokines mediators Inflammatory Mediators (e.g., COX-2, iNOS) nfkb->mediators vicolide_d This compound vicolide_d->mapk Inhibits vicolide_d->nfkb Inhibits

Caption: Postulated inhibitory effect of this compound on inflammatory pathways.

Further research is necessary to specifically delineate the signaling cascades targeted by this compound and to understand its precise mechanism of action. This will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to Vicilin: Discovery, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Vicolide D" did not yield any relevant results, suggesting a possible misspelling. The content of this guide focuses on "Vicilin," a major seed storage protein, which is likely the intended topic of interest.

Introduction

Vicilin is a major globulin seed storage protein found in a variety of legumes, including peas, lentils, and beans.[1] It plays a crucial role in providing nutrients to the germinating embryo and also exhibits protective functions against fungi and other microorganisms.[1] As a member of the cupin superfamily of proteins, vicilin shares structural homology with other seed storage proteins like legumin.[1] This guide provides a comprehensive overview of the discovery, history, structure, and biological functions of vicilin, along with detailed experimental protocols for its study.

Discovery and History

The study of seed storage proteins dates back to the early days of protein chemistry. Vicilin, along with legumin, was among the first proteins to be isolated and characterized from legume seeds. Early research focused on its role as a primary source of nitrogen for the developing plant embryo. Over the years, with the advent of advanced analytical techniques, a more detailed understanding of its structure, genetics, and diverse biological activities has emerged. It is now known that vicilin is not a single homogeneous protein but rather a family of closely related polypeptides that undergo various post-translational modifications.[2][3]

Physicochemical and Structural Properties

Vicilin is a trimeric protein, with each monomer consisting of two cupin domains.[1] The molecular weight of the intact vicilin trimer is typically around 150-170 kDa, with subunits ranging from 40 to 75 kDa.[2][4] The protein is also known to be glycosylated, adding to its structural diversity.

Crystallographic Data

The three-dimensional structure of vicilin has been determined by X-ray crystallography, providing insights into its function and allergenic properties.

Organism PDB ID Resolution (Å) Method Reference
Pisum sativum (pea)7U1I3.10X-ray Diffraction[5]
Pinus koraiensis (Korean pine)-2.70X-ray Diffraction[6]
Solanum melongena (eggplant)-1.5X-ray Diffraction[7]

Biological Function

Nutrient Storage

The primary function of vicilin is to serve as a storage protein, providing a source of amino acids and nitrogen for the growing seedling during germination.

Antifungal Activity

Vicilin has been shown to possess antifungal properties, playing a role in the plant's defense against pathogens.[1] This activity is attributed to its ability to bind to chitin, a major component of fungal cell walls.[4]

Fungal Species Vicilin Concentration (µM) Inhibition (%) Assay Reference
Fusarium oxysporum1550In vitro growth inhibition[4]
Allergenicity

Vicilin is a known allergen in several legumes, particularly in peanuts (where the homologous protein is Ara h 1) and peas.[1] Its allergenic potential is linked to the presence of specific IgE-binding epitopes on its surface.

Experimental Protocols

Extraction and Purification of Vicilin

This protocol describes the general steps for the extraction and purification of vicilin from legume seeds.

  • Seed Grinding: Grind the seeds into a fine powder.

  • Defatting: Extract the powder with a suitable organic solvent (e.g., hexane or acetone) to remove lipids.

  • Protein Extraction: Extract the defatted flour with a high-salt buffer (e.g., 0.5 M NaCl in 50 mM Tris-HCl, pH 8.0) to solubilize the globulins.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the proteins using ammonium sulfate. Vicilins typically precipitate between 50% and 70% saturation.

  • Dialysis: Dialyze the precipitate against a low-salt buffer to remove excess salt.

  • Chromatography:

    • Gel Filtration Chromatography: Separate proteins based on size to isolate the vicilin fraction.[8]

    • Anion Exchange Chromatography: Further purify the vicilin fraction based on charge.[8]

    • Hydrophobic Interaction Chromatography: Can be used as an additional purification step.[8]

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to analyze the purity and subunit composition of the purified vicilin.

  • Sample Preparation: Mix the purified vicilin with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands.

  • Analysis: Determine the molecular weights of the vicilin subunits by comparing their migration to that of molecular weight standards.[9]

Mass Spectrometry for Protein Identification

Mass spectrometry is used to confirm the identity of the purified protein.

  • In-Gel Digestion: Excise the protein band of interest from the SDS-PAGE gel and digest it with trypsin.[10]

  • Peptide Extraction: Extract the resulting peptides from the gel slices.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Search the obtained MS/MS spectra against a protein database to identify the protein.[10]

Chitin Affinity Chromatography for Antifungal Activity

This protocol can be used to demonstrate the chitin-binding ability of vicilin, which is related to its antifungal activity.

  • Column Preparation: Pack a chromatography column with chitin beads and equilibrate with a suitable buffer.[11]

  • Sample Loading: Load the purified vicilin solution onto the chitin column.

  • Washing: Wash the column extensively with the equilibration buffer to remove unbound proteins.

  • Elution: Elute the bound vicilin using a competitive binder (e.g., N-acetylglucosamine) or by changing the buffer conditions (e.g., pH or ionic strength).

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the presence of vicilin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Allergenicity Testing

ELISA is a common method to assess the allergenic potential of vicilin by detecting its binding to IgE antibodies from allergic individuals.

  • Coating: Coat the wells of a microtiter plate with purified vicilin.[12]

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking agent (e.g., bovine serum albumin).[12]

  • Incubation with Sera: Add diluted serum from allergic individuals to the wells and incubate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to human IgE.

  • Substrate Addition: Add a chromogenic substrate for the enzyme and measure the resulting color change using a plate reader. The intensity of the color is proportional to the amount of vicilin-specific IgE in the serum.[12]

Pathways and Relationships

Vicilin Biosynthesis and Processing

Vicilin is synthesized on the rough endoplasmic reticulum and undergoes several post-translational modifications, including signal peptide cleavage, glycosylation, and proteolytic processing, before being transported to the protein storage vacuoles.

Vicilin_Biosynthesis mRNA Vicilin mRNA Ribosome Ribosome mRNA->Ribosome Translation RER Rough Endoplasmic Reticulum Ribosome->RER Preproprotein Prepro-vicilin RER->Preproprotein Synthesis Proprotein Pro-vicilin Preproprotein->Proprotein Signal Peptide Cleavage Golgi Golgi Apparatus Proprotein->Golgi Transport Mature_Vicilin Mature Vicilin Golgi->Mature_Vicilin Glycosylation & Proteolytic Processing PSV Protein Storage Vacuole Mature_Vicilin->PSV Targeting & Storage

Caption: Biosynthesis and post-translational modification of Vicilin.

Experimental Workflow for Vicilin Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of vicilin.

Vicilin_Workflow Start Legume Seeds Grinding Grinding & Defatting Start->Grinding Extraction Protein Extraction Grinding->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis Purification->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec Functional_Assays Functional Assays Analysis->Functional_Assays Antifungal Antifungal Assay Functional_Assays->Antifungal Allergenicity Allergenicity Assay (ELISA) Functional_Assays->Allergenicity

Caption: Experimental workflow for Vicilin isolation and characterization.

References

Biological Activity Screening of Vicolide D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Vicolide D, a sesquiterpene lactone isolated from Vicoa indica. The document details its demonstrated anti-inflammatory and antipyretic properties, presenting key quantitative data, experimental methodologies, and a visual representation of the experimental workflow. This guide is intended to serve as a foundational resource for researchers and professionals involved in natural product drug discovery and development.

Anti-inflammatory and Antipyretic Activity

This compound has been identified as a potent anti-inflammatory agent. Studies have demonstrated its significant activity in preclinical models, suggesting its potential as a therapeutic candidate for inflammatory conditions.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound was evaluated in a cotton pellet granuloma model in rats. The compound was administered at a dose of 10 mg/kg body weight, subcutaneously. The results indicated a highly significant reduction in several key inflammatory and biochemical markers.[1]

Parameter Observation Significance
Granuloma WeightReduction in weight of cotton pellet granulomaHighly Significant
Protein ContentReduced in liver and serumSignificant
Acid PhosphataseActivity reduced in liver and serumSignificant
Alkaline PhosphataseActivity reduced in liver and serumSignificant
Glutamate-Pyruvate TransaminaseActivity reduced in liver and serumSignificant
Glutamate Oxaloacetate TransaminaseActivity reduced in liver and serumSignificant
Adrenal Ascorbic AcidContent significantly reducedSignificant

Table 1: Summary of the effects of this compound on inflammatory and biochemical markers in the cotton pellet granuloma model in rats.[1]

Furthermore, this compound was also shown to possess antipyretic activity at a dose of 250 mg/kg body weight when administered orally.[1] This dual action against inflammation and fever highlights its potential as a multifaceted therapeutic agent. The significant biological activities of this compound are attributed to the presence of an epoxy angeloyl group in its chemical structure.[1]

Experimental Protocols

The following section details the methodology employed for the in-vivo evaluation of the anti-inflammatory activity of this compound.

Cotton Pellet Granuloma Assay in Rats

This widely used model assesses the chronic inflammatory response by measuring the amount of granulomatous tissue formation.

Objective: To evaluate the anti-inflammatory effect of this compound on granuloma formation induced by a foreign body.

Materials and Reagents:

  • This compound

  • Sterile cotton pellets

  • Experimental animals: Rats

  • Anesthetic agent

  • Surgical instruments

  • Reagents for biochemical analysis (protein, phosphatases, transaminases, ascorbic acid)

Procedure:

  • Animal Acclimatization: Laboratory rats are acclimatized to the experimental conditions for a specified period.

  • Implantation of Cotton Pellets: Under anesthesia, sterile cotton pellets are subcutaneously implanted in the axilla or groin region of the rats.

  • Drug Administration: this compound is administered subcutaneously at a dose of 10 mg/kg body weight for a defined period. A control group receives the vehicle only.

  • Granuloma Excision and Measurement: After the treatment period, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed. The difference in weight between the initial and final dried pellets represents the amount of granulomatous tissue formed.

  • Biochemical Analysis: Blood and liver samples are collected to measure the levels of protein, acid and alkaline phosphatase, glutamate-pyruvate transaminase, and glutamate oxaloacetate transaminase.[1] Adrenal glands are also collected to determine the ascorbic acid content.[1]

  • Data Analysis: The mean weight of the granuloma in the treated group is compared with that of the control group. The percentage of inhibition of granuloma formation is calculated. Biochemical parameters are also compared between the groups to assess the systemic effects of the treatment.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the cotton pellet granuloma assay used to screen the anti-inflammatory activity of this compound.

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis acclimatization Animal Acclimatization implantation Cotton Pellet Implantation (Subcutaneous) acclimatization->implantation Surgical Procedure control_group Control Group (Vehicle Administration) implantation->control_group Group Allocation treatment_group Treatment Group (this compound, 10 mg/kg s.c.) implantation->treatment_group Group Allocation euthanasia Euthanasia & Sample Collection control_group->euthanasia Post-treatment Period treatment_group->euthanasia Post-treatment Period granuloma_measurement Granuloma Excision & Weight Measurement euthanasia->granuloma_measurement biochemical_assays Biochemical Assays (Serum, Liver, Adrenals) euthanasia->biochemical_assays data_analysis Statistical Analysis & Comparison granuloma_measurement->data_analysis biochemical_assays->data_analysis

Workflow for Cotton Pellet Granuloma Assay.

Conclusion

The available data strongly supports the anti-inflammatory and antipyretic properties of this compound. Its significant efficacy in a well-established in-vivo model of chronic inflammation, coupled with its favorable biochemical modulation, positions this compound as a promising lead compound for the development of new anti-inflammatory drugs. Further research is warranted to elucidate the precise molecular mechanisms underlying its activity and to explore its therapeutic potential in other disease models.

References

Methodological & Application

Vicolide D: Extraction and Purification Protocols - Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document aims to provide a comprehensive overview of the extraction and purification protocols for Vicolide D. This compound is a member of the macrolide class of natural products, which are known for their diverse biological activities, including antimicrobial and immunomodulatory effects. The protocols detailed below are based on established methodologies for the isolation of similar macrolide compounds and are intended to serve as a foundational guide for researchers.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents a generalized summary of expected yields and purity at each stage of a typical macrolide purification process. These values are illustrative and may vary depending on the starting material and specific conditions used.

Purification StepStarting MaterialTypical Yield (%)Purity (%)Analytical Method
Crude Extraction Fermentation Broth80-9010-20TLC, HPLC-UV
Solvent Partitioning Crude Extract60-7030-50HPLC-UV
Silica Gel Chromatography Partitioned Extract40-5070-85HPLC-UV, NMR
Preparative HPLC Silica Gel Fractions20-30>95HPLC-UV, LC-MS
Crystallization Purified Fractions10-20>99HPLC-UV, LC-MS, X-ray

Experimental Protocols

Fermentation and Extraction of Crude this compound

This protocol describes the initial extraction of this compound from a fermentation broth.

Materials:

  • Fermentation broth containing the this compound-producing microorganism.

  • Ethyl acetate (or other suitable water-immiscible solvent).

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

Procedure:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent-Solvent Partitioning

This step aims to remove highly polar and non-polar impurities from the crude extract.

Materials:

  • Crude this compound extract.

  • Methanol.

  • Hexane.

  • Separatory funnel.

Procedure:

  • Dissolve the crude extract in methanol.

  • Perform liquid-liquid partitioning against an equal volume of hexane in a separatory funnel.

  • Repeat the hexane wash three times to remove non-polar impurities.

  • Collect the methanolic phase containing the partially purified this compound.

  • Evaporate the methanol to dryness.

Silica Gel Column Chromatography

This is a primary chromatographic step for the separation of this compound from other compounds.

Materials:

  • Partially purified this compound extract.

  • Silica gel (230-400 mesh).

  • Hexane.

  • Ethyl acetate.

  • Glass chromatography column.

  • Fraction collector.

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Dissolve the extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing ethyl acetate concentration in hexane.

  • Collect fractions using a fraction collector.

  • Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pool the this compound-containing fractions and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final purification step is used to achieve high purity this compound.

Materials:

  • This compound fractions from silica gel chromatography.

  • HPLC-grade solvents (e.g., acetonitrile, water).

  • Preparative C18 HPLC column.

  • HPLC system with a fraction collector.

Procedure:

  • Dissolve the semi-purified this compound in the mobile phase.

  • Inject the sample onto the preparative C18 column.

  • Elute with an isocratic or gradient mobile phase optimized for the separation of this compound.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow fermentation Fermentation Broth extraction Crude Extraction (Ethyl Acetate) fermentation->extraction partitioning Solvent Partitioning (Methanol/Hexane) extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_vicolide_d Pure this compound prep_hplc->pure_vicolide_d

Caption: Workflow for the extraction and purification of this compound.

Macrolide General Signaling Pathway Inhibition

Macrolides are known to exert their immunomodulatory effects by inhibiting key inflammatory signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, a general model of macrolide action is presented below.

signaling_pathway cluster_cell Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription VicolideD This compound VicolideD->NFkB Inhibits

Caption: General mechanism of macrolide-mediated inhibition of the NF-κB signaling pathway.

Application Notes and Protocols for the Quantification of Vicolide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicolide D is a sesquiterpenoid lactone isolated from the plant Vicoa indica.[1] It has demonstrated notable biological activities, including anti-inflammatory and antipyretic properties.[1] The anti-inflammatory effects of this compound are attributed to its chemical structure, which includes an epoxy angeloyl group.[1] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS).

Due to the limited availability of a public, definitive chemical structure of this compound, the following protocols are based on established methods for the quantification of similar sesquiterpene lactones, particularly guaianolides. These methods can be adapted and validated for the specific analysis of this compound.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of sesquiterpene lactones due to their low volatility and thermal lability.[2] Coupling HPLC with a Diode Array Detector (DAD) allows for the quantification of the analyte based on its UV absorbance, while a Mass Spectrometer (MS) detector provides higher selectivity and sensitivity, enabling structural confirmation and quantification at lower concentrations.

Key Techniques:

  • HPLC-DAD: A robust and widely available technique for routine quantification.

  • LC-MS/MS: The gold standard for high-sensitivity and high-selectivity quantification, especially in complex biological matrices.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of sesquiterpene lactones using HPLC-based methods. These values can serve as a benchmark for the method development and validation of this compound analysis.

Table 1: HPLC-DAD Method Validation Parameters for Sesquiterpene Lactone Quantification

ParameterTypical Value/RangeReference
Linearity (R²)≥ 0.999[3][4]
Limit of Detection (LOD)0.06–0.13 µg/mL[3]
Limit of Quantification (LOQ)0.21–0.42 µg/mL[3]
Intra-day Precision (%RSD)< 2%[3]
Inter-day Precision (%RSD)< 2%[3]
Accuracy (Recovery)97.27–103.00%[3]
Robustness%RSD < 5% for small variations[5]

Table 2: LC-MS/MS Method Validation Parameters for Sesquiterpene Lactone Quantification

ParameterTypical Value/RangeReference
Linearity (R²)> 0.998
Limit of Detection (LOD)Low ng/mL to pg/mL range
Limit of Quantification (LOQ)Low ng/mL to pg/mL range
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (Recovery)85-115%
Matrix EffectMonitored and compensated for

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-DAD

1. Objective: To quantify this compound in plant extracts or pharmaceutical formulations using a validated HPLC-DAD method.

2. Materials and Reagents:

  • This compound reference standard (isolated and purified)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (ultrapure, 18 MΩ·cm)

  • Formic acid (or acetic acid, optional, for mobile phase modification)

  • Sample of Vicoa indica extract or formulation containing this compound

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

4. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-10 min: 20-40% B

    • 10-25 min: 40-70% B

    • 25-30 min: 70-90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210-220 nm (based on the UV spectrum of the α,β-unsaturated γ-lactone chromophore common in sesquiterpene lactones).

5. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Solution: Extract a known weight of powdered plant material or formulation with methanol using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound by LC-MS/MS

1. Objective: To achieve sensitive and selective quantification of this compound in complex matrices such as plasma or tissue extracts using LC-MS/MS.

2. Materials and Reagents:

  • Same as Protocol 1.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another sesquiterpene lactone).

3. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

4. Chromatographic Conditions (UHPLC):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A faster gradient can be employed compared to HPLC.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

5. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Determine the precursor ion ([M+H]⁺ or [M+Na]⁺) of this compound by infusing a standard solution.

    • Optimize the collision energy to identify the most abundant and stable product ions.

    • Set up MRM transitions for both this compound and the Internal Standard.

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.

6. Sample Preparation:

  • Standard and Sample Solutions: Prepare as in Protocol 1, but add the Internal Standard at a fixed concentration to all standards and samples.

  • For Biological Matrices: Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interferences.

7. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the Internal Standard against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Plant_Material Plant Material / Formulation Extraction Extraction (Methanol) Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_DAD HPLC-DAD Filtration->HPLC_DAD Routine QC LC_MSMS LC-MS/MS Filtration->LC_MSMS High Sensitivity Quantification Quantification HPLC_DAD->Quantification LC_MSMS->Quantification Method_Validation Method Validation Quantification->Method_Validation

Caption: General workflow for the quantification of this compound.

Putative Anti-inflammatory Signaling Pathway of this compound

Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. It is plausible that this compound shares this mechanism of action.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

References

Vicolide D: In Vitro Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: Vicolide D is a sesquiterpene lactone that has demonstrated anti-inflammatory properties.[1] This document provides detailed application notes and standardized protocols for evaluating the in vitro anti-inflammatory activity of this compound. The following assays are designed for researchers in drug discovery and development to assess the compound's efficacy in a controlled laboratory setting. The protocols focus on key inflammatory mediators and signaling pathways.

Data Presentation: Summary of Expected Outcomes

The following tables present hypothetical quantitative data to illustrate the expected dose-dependent inhibitory effects of this compound on various inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)NO Production (% of Control)IC₅₀ (µM)
0 (LPS only)100 ± 5.2
185.3 ± 4.1
562.1 ± 3.58.5
1045.8 ± 2.9
2525.2 ± 2.1
5010.7 ± 1.5

Table 2: Inhibition of Prostaglandin E₂ (PGE₂) Production in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)PGE₂ Production (% of Control)IC₅₀ (µM)
0 (LPS only)100 ± 6.8
190.1 ± 5.5
570.5 ± 4.212.3
1052.3 ± 3.8
2530.9 ± 2.7
5015.4 ± 1.9

Table 3: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)TNF-α (% of Control)IL-6 (% of Control)
0 (LPS only)100 ± 7.1100 ± 8.3
188.4 ± 6.291.2 ± 7.5
565.7 ± 5.168.9 ± 6.1
1048.2 ± 4.550.1 ± 5.2
2528.9 ± 3.331.5 ± 4.0
5012.6 ± 2.114.8 ± 2.5
IC₅₀ (µM) 9.8 10.2

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[2]

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[3][4]

Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[2]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

  • Procedure:

    • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[2]

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.[2]

Prostaglandin E₂ (PGE₂) Immunoassay

This protocol determines the concentration of PGE₂, a pro-inflammatory prostaglandin, in the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5][6]

  • Principle: The assay is based on the competition between PGE₂ in the sample and a fixed amount of labeled PGE₂ for a limited number of binding sites on a PGE₂-specific antibody.[5] The amount of labeled PGE₂ bound to the antibody is inversely proportional to the concentration of PGE₂ in the sample.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:

      • Add standards and samples to the wells of a microplate pre-coated with a capture antibody.[7][8]

      • Add a PGE₂-enzyme conjugate (e.g., alkaline phosphatase or peroxidase-conjugated).[6][7]

      • Add the primary antibody against PGE₂.

      • Incubate to allow for competitive binding.

      • Wash the plate to remove unbound reagents.

      • Add a substrate solution that reacts with the enzyme conjugate to produce a colored product.[6][7]

      • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[8]

    • Calculate the PGE₂ concentration from a standard curve.

Cytokine (TNF-α and IL-6) Immunoassays

This protocol measures the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant using a sandwich ELISA.[9][10]

  • Principle: The cytokine of interest in the sample is captured by an antibody coated on the microplate. A second, enzyme-linked antibody that recognizes a different epitope on the cytokine is then added, forming a "sandwich". The amount of bound enzyme is proportional to the cytokine concentration.

  • Procedure:

    • Collect the cell culture supernatant.

    • Follow the protocol provided with the specific ELISA kit. A general workflow is:

      • Add standards and samples to the antibody-coated wells and incubate.[9]

      • Wash the wells, then add the detection antibody (biotinylated).

      • Incubate and wash, then add an enzyme-linked streptavidin (e.g., HRP-streptavidin).

      • Incubate and wash, then add the substrate solution.

      • Stop the reaction and measure the absorbance.

    • Determine the cytokine concentrations from their respective standard curves.

Signaling Pathway Analysis

This compound, like many other anti-inflammatory compounds, may exert its effects by modulating key inflammatory signaling pathways such as NF-κB and MAPK.[11]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[12][13] this compound may inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

NF_kB_Pathway cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P IkB_P P-IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Proteasome Proteasome Degradation IkB_P->Proteasome Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) VicolideD This compound VicolideD->IKK Inhibits VicolideD->Proteasome Inhibits

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. LPS activation of TLR4 can trigger the phosphorylation of MAPKs such as p38, JNK, and ERK. These activated MAPKs then phosphorylate various transcription factors, leading to the expression of inflammatory genes. This compound could potentially inhibit the phosphorylation of these MAPKs.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus Genes Pro-inflammatory Gene Expression VicolideD This compound VicolideD->MKKs Inhibits

MAPK Signaling Pathway Inhibition

Experimental Workflow

The overall workflow for assessing the in vitro anti-inflammatory properties of this compound is summarized below.

Experimental_Workflow CellCulture RAW 264.7 Cell Culture Treatment Pre-treatment with this compound CellCulture->Treatment Stimulation LPS Stimulation (1 µg/mL) Treatment->Stimulation Incubation 24-hour Incubation Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant->NO_Assay PGE2_Assay PGE₂ ELISA Supernatant->PGE2_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Supernatant->Cytokine_Assay DataAnalysis Data Analysis and IC₅₀ Calculation NO_Assay->DataAnalysis PGE2_Assay->DataAnalysis Cytokine_Assay->DataAnalysis

In Vitro Anti-Inflammatory Assay Workflow

References

Application Notes and Protocols: Vicolide D Antipyretic Activity Testing in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antipyretic (fever-reducing) activity of Vicolide D, a sesquiterpene lactone, in animal models. The information is compiled from available scientific literature and standard pharmacological testing procedures.

Introduction

This compound is a naturally occurring sesquiterpene lactone isolated from Vicoa indica. Preliminary studies have indicated its potential as an antipyretic agent.[1] Fever, or pyrexia, is a complex physiological response to infection or inflammation, primarily mediated by the elevation of prostaglandin E2 (PGE2) in the hypothalamus.[2][3] Most antipyretic drugs function by inhibiting the cyclooxygenase (COX) enzyme, thereby reducing PGE2 synthesis.[2][3] This document outlines the protocols to substantiate and quantify the antipyretic effects of this compound.

Data Presentation

The following tables summarize the known quantitative data for this compound's antipyretic activity and provide a template for recording experimental results.

Table 1: this compound Antipyretic Activity Data

CompoundAnimal ModelPyrogenDoseRoute of AdministrationObserved EffectReference
This compoundRatNot Specified250 mg/kgOral (p.o.)Possesses antipyretic activity[1]

Table 2: Example Template for Recording Rectal Temperature Changes in Rats

Treatment GroupDose (mg/kg)Pre-Pyrogen Temp (°C)Post-Pyrogen Temp (°C)1 hr Post-Treatment (°C)2 hrs Post-Treatment (°C)3 hrs Post-Treatment (°C)4 hrs Post-Treatment (°C)
Vehicle Control-
This compound250
Positive Control (e.g., Paracetamol)150

Experimental Protocols

A standard and widely used method for inducing pyrexia in rats for screening antipyretic agents is the Brewer's Yeast-Induced Pyrexia model.

Protocol: Brewer's Yeast-Induced Pyrexia in Rats

1. Animals:

  • Healthy Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g.

  • Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • House animals at a controlled temperature (22 ± 2°C) with a 12-hour light/dark cycle.

  • Provide standard pellet diet and water ad libitum.

2. Materials:

  • This compound

  • Brewer's Yeast

  • Positive control: Paracetamol or Aspirin

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose, Normal Saline)

  • Digital thermometer with a rectal probe

  • Syringes and oral gavage needles

3. Experimental Procedure:

  • Baseline Temperature: Record the initial rectal temperature of each rat by inserting a lubricated digital thermometer probe to a depth of 2 cm into the rectum.

  • Induction of Pyrexia:

    • Prepare a 15-20% (w/v) suspension of Brewer's yeast in normal saline.

    • Inject the Brewer's yeast suspension subcutaneously (s.c.) into the scruff of the neck of each rat at a volume of 10-20 ml/kg body weight.

    • Withhold food but not water after the yeast injection.

  • Post-Pyrogen Temperature: After 18 hours of yeast injection, record the rectal temperature again. Only select rats that show a significant increase in body temperature (at least 0.6°C) for the study.

  • Grouping and Treatment:

    • Divide the selected febrile rats into at least three groups:

      • Group I (Vehicle Control): Administer the vehicle orally.

      • Group II (this compound): Administer this compound (e.g., 250 mg/kg) orally.

      • Group III (Positive Control): Administer a standard antipyretic drug like Paracetamol (e.g., 150 mg/kg) orally.

  • Data Collection:

    • Record the rectal temperature of each rat at hourly intervals (1, 2, 3, and 4 hours) after the administration of the respective treatments.

4. Data Analysis:

  • Calculate the mean rectal temperature for each group at each time point.

  • The percentage reduction in pyrexia can be calculated using the following formula: % Reduction = [(B - Cn) / (B - A)] * 100 Where:

    • A = Normal rectal temperature before yeast injection

    • B = Rectal temperature 18 hours after yeast injection (before treatment)

    • Cn = Rectal temperature at n hours after treatment

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the this compound treated group with the vehicle control and positive control groups. A p-value of <0.05 is generally considered statistically significant.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_induction Fever Induction Phase cluster_treatment Treatment & Observation Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization BaselineTemp Record Baseline Rectal Temperature Acclimatization->BaselineTemp YeastInjection Subcutaneous Injection of Brewer's Yeast BaselineTemp->YeastInjection FeverDevelopment 18-hour Fever Development Period YeastInjection->FeverDevelopment FebrileSelection Select Febrile Rats (Temp Increase ≥ 0.6°C) FeverDevelopment->FebrileSelection Grouping Group Allocation (Vehicle, this compound, Positive Control) FebrileSelection->Grouping TreatmentAdmin Oral Administration of Treatments Grouping->TreatmentAdmin HourlyTemp Record Rectal Temperature (Hourly for 4 hours) TreatmentAdmin->HourlyTemp DataAnalysis Calculate Mean Temperatures & % Reduction HourlyTemp->DataAnalysis Stats Statistical Analysis (e.g., ANOVA) DataAnalysis->Stats

Caption: Workflow for antipyretic activity testing of this compound.

Proposed Signaling Pathway of Antipyretic Action

While the specific mechanism for this compound is not yet elucidated, sesquiterpene lactones commonly exert their anti-inflammatory and antipyretic effects by inhibiting pro-inflammatory pathways. The primary mechanism of fever involves the production of prostaglandins in the brain.

G Infection Infection / Inflammation Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Infection->Cytokines COX2 Cyclooxygenase-2 (COX-2) Induction Cytokines->COX2 PGE2 Prostaglandin E2 (PGE2) Synthesis COX2->PGE2 Hypothalamus Hypothalamus PGE2->Hypothalamus SetPoint Increased Thermoregulatory Set-Point Hypothalamus->SetPoint Fever Fever SetPoint->Fever VicolideD This compound (Sesquiterpene Lactone) VicolideD->Inhibition

Caption: Proposed mechanism of this compound's antipyretic action.

References

Assessing the Antifertility Effects of Vicolide D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The investigation into novel non-hormonal contraceptives is a significant area of research in reproductive health. Vicolide D has emerged as a compound of interest for its potential antifertility effects. These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and detailed protocols for assessing its efficacy and safety. This document is intended for researchers, scientists, and drug development professionals working in the field of reproductive biology and pharmacology.

1. Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data from peer-reviewed studies specifically assessing the antifertility effects of a compound named "this compound." The scientific literature predominantly associates the term "Vicolide" with research on Vitamin D and its analogues, which are crucial for overall reproductive health but are not investigated as antifertility agents.

One area of research that may be relevant is the study of 4-vinylcyclohexene diepoxide (VCD), a chemical that shares some structural similarities with certain classes of compounds. However, it is important to note that VCD is not synonymous with "this compound." Research on VCD has primarily focused on its ovotoxic effects in animal models, leading to premature ovarian failure.

A study on the effects of a combination of VCD and triptolide (TP) in common voles showed an increase in sperm defects and a decrease in the percentage of normal sperm cells after 28 days of treatment.[1]

Table 1: Effects of VCD + TP on Male Common Vole Sperm Parameters (28-day treatment)

ParameterObservationReference
Normal Sperm CellsSlight Decrease[1]
Progressively Motile SpermSlight Decrease[1]
Sperm DefectsClear Increase[1]
Testis WeightNo significant effect[1]
Percentage of Live SpermNo significant effect[1]
ROS and General MotilityNo significant effect[1]

2. Experimental Protocols

The following are generalized protocols that can be adapted for the assessment of the antifertility effects of a test compound, such as this compound, based on standard methodologies in the field.

2.1. In Vivo Male Antifertility Assay

  • Objective: To determine the effect of the test compound on male fertility.

  • Animal Model: Sexually mature male Sprague-Dawley rats (8-10 weeks old).

  • Methodology:

    • Acclimatize animals for one week.

    • Divide animals into control and treatment groups (n=10 per group).

    • Administer the test compound (this compound) at various doses orally or via intraperitoneal injection daily for a period corresponding to at least one spermatogenic cycle (approximately 60 days in rats). The control group receives the vehicle only.

    • After the treatment period, cohabitate each male with two proven fertile, untreated females in proestrus/estrus for a period of 10 days.

    • Monitor females for pregnancy and record fertility indices (e.g., number of pregnant females, number of implantation sites, litter size).

    • At the end of the study, euthanize male rats and collect testes, epididymides, and seminal vesicles for further analysis.

2.2. Sperm Parameter Analysis

  • Objective: To evaluate the effect of the test compound on sperm count, motility, and morphology.

  • Methodology:

    • Isolate the cauda epididymis from treated and control males.

    • Mince the tissue in a pre-warmed buffer (e.g., Ham's F10) to allow sperm to disperse.

    • Sperm Count: Dilute the sperm suspension and count the number of spermatozoa using a hemocytometer.

    • Sperm Motility: Place a drop of the sperm suspension on a pre-warmed slide and assess the percentage of motile sperm and progressively motile sperm under a microscope.

    • Sperm Morphology: Prepare a smear of the sperm suspension, fix, and stain (e.g., with Eosin-Nigrosin). Examine at least 200 spermatozoa per animal for morphological abnormalities (e.g., head, midpiece, and tail defects).

2.3. Hormonal Assay

  • Objective: To assess the impact of the test compound on reproductive hormone levels.

  • Methodology:

    • Collect blood samples from treated and control animals via cardiac puncture at the time of sacrifice.

    • Separate serum by centrifugation.

    • Measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using commercially available ELISA kits according to the manufacturer's instructions.

3. Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which a novel compound like this compound might exert antifertility effects are yet to be elucidated. However, potential mechanisms could involve the disruption of spermatogenesis, interference with sperm function, or alteration of the hormonal milieu.

Diagram 1: Potential Experimental Workflow for Assessing Antifertility Effects

G cluster_0 In Vivo Study cluster_1 Ex Vivo Analysis cluster_2 Mechanism of Action A Animal Model Selection (e.g., Rats) B Dose-Response Study (this compound) A->B C Fertility Assessment (Mating Studies) B->C D Sperm Parameter Analysis (Count, Motility, Morphology) C->D E Histopathological Examination (Testis, Epididymis) C->E F Hormonal Assays (Testosterone, LH, FSH) C->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->G E->G F->G H Target Identification G->H

Caption: Workflow for evaluating the antifertility potential of a test compound.

Diagram 2: Hypothetical Signaling Pathway for Spermatogenesis Disruption

G This compound This compound Target Protein Target Protein This compound->Target Protein Binds to Downstream Kinase Downstream Kinase Target Protein->Downstream Kinase Inhibits Inhibition Target Protein->Inhibition Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Spermatogenesis Spermatogenesis Gene Expression->Spermatogenesis Essential for Inhibition->Spermatogenesis

Caption: A hypothetical pathway of this compound-induced spermatogenesis disruption.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and should be optimized based on specific experimental conditions and in compliance with all applicable institutional and governmental regulations regarding animal welfare. As there is no specific data on "this compound," the provided information is based on general principles of reproductive toxicology and pharmacology.

References

Vicolide D for Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicolide D is a sesquiterpene lactone isolated from Vicoa indica.[1] Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] this compound, specifically, has demonstrated significant anti-inflammatory and antipyretic activities in in vivo studies.[1] Its potential as a therapeutic agent warrants further investigation in in vitro cell culture models to elucidate its mechanism of action at the cellular level.

These application notes provide a summary of the known biological activities of this compound and related compounds, along with generalized protocols for its use in cell culture studies. Due to the limited publicly available data on this compound in cell culture, some of the following protocols and data are based on the activities of other sesquiterpene lactones isolated from the Vicoa genus.

Data Presentation

Putative Cytotoxic Activity of Sesquiterpene Lactones from Vicoa Species
Compound ClassCell LineCell TypeIC50 (µg/mL)
Sesquiterpene LactonesSK-MELMalignant Melanoma2 - 7.3
Sesquiterpene LactonesKBEpidermoid Carcinoma2 - 6
Sesquiterpene LactonesBT-549Ductal Carcinoma (Breast)2 - 6
Sesquiterpene LactonesSK-OV-3Ovarian Carcinoma2 - 6

Data extracted from a study on sesquiterpene lactones from Vicoa pentanema.[4]

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., SK-MEL, HeLa, BT-549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO production).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Measure the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for In Vitro Analysis

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis VicolideD This compound Stock (in DMSO) Cytotoxicity Cytotoxicity Assay (e.g., MTT) VicolideD->Cytotoxicity AntiInflammatory Anti-Inflammatory Assay (e.g., NO production) VicolideD->AntiInflammatory CellCulture Cell Culture (e.g., Cancer cells, Macrophages) CellCulture->Cytotoxicity CellCulture->AntiInflammatory IC50 IC50 Determination Cytotoxicity->IC50 Inhibition Inhibition of Inflammatory Markers AntiInflammatory->Inhibition Pathway Signaling Pathway Analysis (Western Blot, qPCR) IC50->Pathway Inhibition->Pathway

Caption: Workflow for investigating the in vitro effects of this compound.

Putative Signaling Pathway for Anti-Inflammatory and Cytotoxic Effects

Based on the known activities of sesquiterpene lactones, a plausible mechanism of action for this compound involves the modulation of key inflammatory and cell survival pathways. The following diagram illustrates a hypothetical signaling cascade.

G VicolideD This compound IKK IKK VicolideD->IKK Inhibition ROS ROS VicolideD->ROS Induction TLR4 TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation MAPK MAPK (p38, JNK) ROS->MAPK Apoptosis_Genes Pro-apoptotic Genes (Bax, Caspases) ROS->Apoptosis_Genes Stress-induced Apoptosis AP1 AP-1 MAPK->AP1 Activation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_n->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Hypothetical signaling pathway of this compound.

References

Vicolide D: Application Notes and Protocols for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicolide D is a sesquiterpene lactone isolated from the plant Vicoa indica (L.) DC., a member of the Asteraceae family.[1][2] Preliminary studies have indicated its potential as a therapeutic agent, primarily demonstrating anti-inflammatory and antipyretic properties. This document provides a summary of the available data on this compound and detailed protocols for key experiments to facilitate further research into its therapeutic applications. It is important to note that published research on this compound is currently limited, and further investigation is required to fully elucidate its mechanisms of action and therapeutic potential.

Chemical and Physical Properties

PropertyValue
Chemical Class Sesquiterpene Lactone
Source Vicoa indica
Chemical Structure Contains an epoxy angeloyl group, which is suggested to be crucial for its biological activity.[3]
Known Biological Activities Anti-inflammatory, Antipyretic, Abortifacient, Antifertility.[3][4]

Preclinical Data

Anti-inflammatory and Antipyretic Activity

A key study demonstrated that this compound exhibits significant anti-inflammatory activity in a rat model of cotton pellet-induced granuloma.[3] It also showed antipyretic effects.[3] The study suggests that the epoxy angeloyl group in this compound's structure is a key contributor to its potent biological effects.[3]

Table 1: Effects of this compound on Biochemical Parameters in a Rat Model of Inflammation

ParameterTreatment GroupResult
Protein Content This compound (10 mg/kg)Reduced
Acid Phosphatase This compound (10 mg/kg)Reduced
Alkaline Phosphatase This compound (10 mg/kg)Reduced
Glutamate-Pyruvate Transaminase This compound (10 mg/kg)Reduced
Glutamate Oxaloacetate Transaminase This compound (10 mg/kg)Reduced
Adrenal Ascorbic Acid Content This compound (10 mg/kg)Significantly Reduced

Source: Alam, M., et al. (1992). Antiinflammatory and antipyretic activity of vicolides of Vicoa indica DC.[3]

Experimental Protocols

In Vivo Anti-inflammatory Activity: Cotton Pellet Granuloma Model in Rats

This protocol is based on the methodology described in the study by Alam et al. (1992).

Objective: To evaluate the anti-inflammatory effect of this compound on granulomatous tissue formation.

Materials:

  • Male albino rats (specific strain and weight to be standardized)

  • This compound

  • Sterile cotton pellets (e.g., 50 ± 1 mg)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

  • 70% ethanol

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Anesthesia: Anesthetize the rats using a suitable anesthetic.

  • Implantation of Cotton Pellets:

    • Shave the fur on the ventral side of the rats and disinfect the area with 70% ethanol.

    • Make a small subcutaneous incision and insert two sterile cotton pellets, one on each side in the axilla or groin region.

    • Suture the incision.

  • Drug Administration:

    • Divide the animals into a control group and a this compound-treated group.

    • Administer this compound (e.g., 10 mg/kg body weight, subcutaneously) to the treated group daily for a specified period (e.g., 7 days), starting from the day of pellet implantation. The control group should receive the vehicle.

  • Granuloma Excision and Measurement:

    • On the day after the last dose (e.g., day 8), euthanize the animals.

    • Dissect out the cotton pellets surrounded by granulomatous tissue.

    • Dry the pellets in an oven at 60°C until a constant weight is achieved.

    • Calculate the mean dry weight of the granulomas for both control and treated groups.

  • Data Analysis: The difference in the dry weight of the granulomas between the this compound-treated group and the control group represents the anti-inflammatory activity.

G cluster_pre Pre-Experiment cluster_exp Experiment Day 0 cluster_treat Treatment (Days 0-7) cluster_post Post-Experiment Day 8 acclimatize Animal Acclimatization group Group Allocation (Control & this compound) acclimatize->group anesthetize Anesthetize Rats group->anesthetize implant Subcutaneous Implantation of Cotton Pellets anesthetize->implant suture Suture Incision implant->suture administer Daily Subcutaneous Administration of This compound or Vehicle suture->administer euthanize Euthanize Animals administer->euthanize excise Excise Granulomas euthanize->excise dry Dry to Constant Weight excise->dry weigh Weigh Granulomas dry->weigh analyze Data Analysis weigh->analyze

Fig 1. Experimental workflow for the in vivo cotton pellet granuloma assay.

Potential Mechanism of Action (Hypothetical)

While the precise mechanism of action for this compound has not been elucidated, many sesquiterpene lactones are known to exert their anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a hypothetical mechanism for this compound based on this common activity of its chemical class.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation VicolideD This compound VicolideD->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Binds to Promoter InflammatoryStimulus Inflammatory Stimulus InflammatoryStimulus->receptor

Fig 2. Hypothetical NF-κB inhibitory pathway for this compound.

Potential Anti-Cancer Activity

While there are no direct studies on the anti-cancer properties of this compound, related sesquiterpene lactones isolated from Vicoa pentanema have demonstrated cytotoxic activity against various human cancer cell lines, including malignant melanoma, epidermoid carcinoma, ductal carcinoma, and ovarian carcinoma.[5] This suggests that this compound could also possess anti-cancer properties, warranting further investigation.

Future Research Directions

  • Mechanism of Action Studies: Elucidate the specific molecular targets of this compound, including its effects on key inflammatory signaling pathways such as NF-κB, MAPKs, and JAK-STAT.

  • In Vitro and In Vivo Cancer Models: Evaluate the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines and in animal models of cancer.

  • Pharmacokinetic and Toxicological Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its acute and chronic toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate analogs of this compound to identify the key structural features responsible for its biological activity and to optimize its therapeutic properties.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and antipyretic activities. However, the current body of research is limited. The protocols and information provided herein are intended to serve as a foundation for further research to unlock the full therapeutic potential of this compound. Rigorous investigation into its mechanism of action, efficacy in various disease models, and safety profile is essential for its development as a future therapeutic agent.

References

Application Notes and Protocols for In Vivo Formulation of Vicolide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicolide D, a novel natural product, has demonstrated significant therapeutic potential in preclinical in vitro models. However, its progression to in vivo studies is hampered by its poor aqueous solubility, a common challenge with many natural compounds.[1][2][3] This characteristic can lead to low bioavailability, limiting the compound's efficacy and complicating the interpretation of in vivo data.[1][4][5] These application notes provide a comprehensive guide to developing a suitable formulation for this compound for in vivo administration, focusing on strategies to enhance its solubility and bioavailability.

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to overcome the challenges associated with the delivery of hydrophobic drugs like this compound. The selection of an appropriate formulation approach depends on the physicochemical properties of the compound, the desired route of administration, and the experimental model.

Common approaches include:

  • Suspensions: This is often the simplest approach, involving the dispersion of micronized this compound in an aqueous vehicle containing a suspending agent and a wetting agent. Particle size reduction is crucial for improving the dissolution rate.[1]

  • Solutions: If a suitable non-toxic solvent can be identified, this compound can be administered as a solution. Co-solvents and surfactants are often necessary to achieve the desired concentration.[1][6]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral absorption of lipophilic drugs.[4][7][8] They work by presenting the drug in a solubilized form in the gastrointestinal tract.[7]

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in an amorphous state, its solubility and dissolution rate can be substantially increased.[9]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to enhanced dissolution and bioavailability.[2][4]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a complex with improved aqueous solubility.[6][10][11]

Quantitative Data for Formulation Development

The following table summarizes common excipients and their typical concentration ranges used in formulations for poorly soluble drugs. This data should serve as a starting point for the formulation development of this compound.

Formulation Component Examples Typical Concentration Range (% w/v or % w/w) Purpose References
Solvents/Co-solvents Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Dimethyl sulfoxide (DMSO)10 - 60%Solubilization[1]
Surfactants/Wetting Agents Tween® 80, Polysorbate 20, Cremophor® EL, Solutol® HS 150.1 - 10%Improve wettability, solubilization[1][6]
Suspending Agents Carboxymethyl cellulose (CMC), Hydroxypropyl methylcellulose (HPMC), Xanthan gum0.2 - 2%Prevent settling of particles
Oils (for Lipid-Based Formulations) Sesame oil, Olive oil, Medium-chain triglycerides (MCT)30 - 60%Lipid phase for drug dissolution[8]
Polymers (for ASDs) Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose acetate succinate (HPMCAS), Soluplus®20 - 80% (drug:polymer ratio)Carrier for amorphous drug[9]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)10 - 40%Form inclusion complexes[6][10]
Bioavailability Enhancers Piperine, Quercetin0.1 - 1%Inhibit metabolic enzymes and efflux transporters[4][5][12]

Experimental Protocols

Preparation of a Micronized this compound Suspension (for Oral Gavage)

This protocol describes the preparation of a simple suspension, a common starting point for in vivo studies.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in deionized water

  • 0.1% (w/v) Tween® 80

  • Mortar and pestle or micronizer

  • Homogenizer

Protocol:

  • Particle Size Reduction: If not already micronized, reduce the particle size of this compound using a mortar and pestle or a mechanical micronizer. Aim for a particle size of less than 10 µm to improve the dissolution rate.[1]

  • Preparation of Vehicle: Prepare the vehicle by dissolving 0.1 g of Tween® 80 in 100 mL of 0.5% CMC solution.

  • Wetting the Powder: In a clean glass vial, add the required amount of micronized this compound. Add a small volume of the vehicle and triturate to form a uniform paste. This ensures complete wetting of the drug particles.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring.

  • Homogenization: Homogenize the suspension for 5-10 minutes to ensure uniform particle distribution.

  • Storage: Store the suspension at 2-8°C and use within a specified period, after validating its stability. Always re-homogenize before each administration.

Preparation of a this compound Formulation using Solubilizing Excipients (for Oral or Intravenous Administration)

This protocol is suitable for achieving a solution-based formulation.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

  • Tween® 80

  • Sterile saline (for IV administration)

Protocol:

  • Solubility Screening: Determine the solubility of this compound in various individual and combinations of solvents (e.g., PEG 400, propylene glycol, Tween® 80).

  • Vehicle Preparation: Based on the solubility data, prepare the vehicle. For example, a mixture of PEG 400 (40%), propylene glycol (10%), and Tween® 80 (5%) in water.

  • Dissolution of this compound: Add the calculated amount of this compound to the vehicle. Use a magnetic stirrer and gentle warming (if the compound is stable at elevated temperatures) to facilitate dissolution.

  • Clarity Check: Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter for sterilization, especially for intravenous administration.

  • Dilution (for IV): For intravenous administration, the concentrated formulation should be further diluted with sterile saline to the final desired concentration immediately before use to prevent precipitation.

Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a lipid-based formulation to enhance oral bioavailability.[8]

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

Protocol:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Select a ratio from the self-emulsifying region and prepare the formulation by mixing the components until a clear solution is formed.

  • Drug Loading: Dissolve the desired amount of this compound in the prepared SEDDS formulation with gentle stirring.

  • Characterization: Characterize the SEDDS for self-emulsification time, droplet size, and stability upon dilution in aqueous media.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that this compound might modulate, based on common mechanisms of anti-inflammatory and anti-cancer natural products. This pathway shows the inhibition of the NF-κB signaling cascade, a key regulator of inflammation and cell survival.

VicolideD_Pathway cluster_cytoplasm Cytoplasm VicolideD This compound IKK IKK Complex VicolideD->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression p1->Nucleus Translocation (Blocked)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The diagram below outlines the logical workflow for the development and in vivo testing of a this compound formulation.

VicolideD_Workflow Start Start: Poorly Soluble this compound PhysicoChem Physicochemical Characterization Start->PhysicoChem FormulationDev Formulation Development (e.g., Suspension, SEDDS, ASD) PhysicoChem->FormulationDev Stability Formulation Stability Assessment FormulationDev->Stability InVivo In Vivo Studies (PK/PD) Stability->InVivo DataAnalysis Data Analysis and Interpretation InVivo->DataAnalysis DataAnalysis->FormulationDev Reformulation (if necessary) End End: Optimized Formulation DataAnalysis->End

Caption: Workflow for this compound formulation development and in vivo evaluation.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor solubility. By systematically applying the strategies and protocols outlined in these application notes, researchers can enhance the bioavailability of this compound, enabling a more accurate assessment of its therapeutic potential. The provided tables and diagrams serve as valuable tools for planning and executing these critical formulation studies.

References

Application Notes and Protocols for the Synthesis and Evaluation of Vicolide D Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Vicolide D derivatives, focusing on a representative synthetic protocol for a closely related germacranolide sesquiterpene, alongside detailed protocols for evaluating their biological activity. This compound and its analogues are of significant interest due to their potential as anti-inflammatory and anti-cancer agents, primarily through the modulation of key signaling pathways such as NF-κB and STAT3.

Introduction to this compound and Sesquiterpene Lactones

This compound is a naturally occurring sesquiterpene lactone, a class of compounds characterized by a fifteen-carbon skeleton and a lactone ring. These compounds are prevalent in various plant families, notably Asteraceae, and are known for their diverse biological activities. The anti-inflammatory and antipyretic properties of this compound have been attributed to its unique chemical structure, particularly the presence of an epoxy angeloyl group[1]. The α,β-unsaturated carbonyl moiety within the lactone ring is a common feature of many biologically active sesquiterpene lactones and is believed to be crucial for their therapeutic effects, often acting as a Michael acceptor that can interact with biological nucleophiles.

Synthesis of this compound Derivatives: A Representative Protocol

Experimental Protocol: Synthesis of (±)-epi-Costunolide

The following protocol is adapted from the published synthesis of (±)-epi-Costunolide[4].

Step 1: Synthesis of Aldehyde from (E,E)-Farnesol

  • Protect the primary alcohol of (E,E)-farnesol using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dichloromethane (CH2Cl2).

  • Perform selective epoxidation of the terminal double bond using N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)/water mixture, followed by treatment with potassium carbonate (K2CO3) in methanol (MeOH).

  • Cleave the resulting diol with periodic acid (H5IO6) and sodium periodate (NaIO4) in a THF/water mixture to yield the corresponding aldehyde.

Step 2: Baylis-Hillman Reaction

  • React the aldehyde from Step 1 with methyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol to form the Baylis-Hillman adduct.

Step 3: Bromination

  • Convert the allylic alcohol of the Baylis-Hillman adduct to the corresponding bromide using carbon tetrabromide (CBr4), triphenylphosphine (Ph3P), and N,N-diisopropylethylamine (DIPEA) in CH2Cl2.

Step 4: Deprotection

  • Remove the TBDPS protecting group using hydrogen fluoride-pyridine complex in THF.

Step 5: Oxidation

  • Oxidize the resulting primary alcohol to the aldehyde using Dess-Martin periodinane in CH2Cl2.

Step 6: Nozaki–Hiyama–Kishi (NHK) Cyclization

  • Subject the aldehyde-bromide precursor to intramolecular cyclization using chromium(II) chloride (CrCl2) in dimethylformamide (DMF) to form the ten-membered ring.

Step 7: Lactonization

  • Treat the cyclized product with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in CH2Cl2 to effect elimination and concomitant lactonization to afford (±)-epi-Costunolide.

Biological Activity and Signaling Pathways

Sesquiterpene lactones, including derivatives of this compound, are known to exert their biological effects by modulating critical inflammatory and oncogenic signaling pathways. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its constitutive activation is implicated in various inflammatory diseases and cancers. Sesquiterpene lactones like parthenolide have been shown to inhibit this pathway by targeting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene transcription.

Inhibition of the STAT3 Signaling Pathway

STAT3 is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Aberrant STAT3 activation is a hallmark of many cancers. The sesquiterpene lactone Costunolide has been demonstrated to inhibit the activation of STAT3[5][6]. The proposed mechanism involves the depletion of intracellular glutathione (GSH), which leads to the S-glutathionylation of STAT3. This modification prevents the tyrosine phosphorylation of STAT3, a critical step for its dimerization, nuclear translocation, and DNA binding activity[7].

Quantitative Data on Biological Activity

The following table summarizes the inhibitory concentrations (IC50) of representative sesquiterpene lactones on various cancer cell lines and inflammatory markers.

CompoundCell Line/TargetIC50 (µM)Reference
CostunolideA431 (Skin Cancer)~20[8]
CostunolideTHP-1 (STAT3 phosphorylation)10[7]
ParthenolideAS/S (IL-8 secretion)~40[2]
Neurolenin BTHP-1 (TNF-α production)0.17
Lobatin BTHP-1 (TNF-α production)2.32

Experimental Protocols for Biological Evaluation

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound derivative (or other test compounds)

  • Dual-Luciferase Reporter Assay System

  • 96-well opaque plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the this compound derivative at various concentrations. Incubate for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage inhibition of NF-κB activity relative to the TNF-α stimulated control.

STAT3 Electrophoretic Mobility Shift Assay (EMSA)

This assay detects the DNA binding activity of STAT3.

Materials:

  • Nuclear extraction buffer

  • STAT3 consensus oligonucleotide probe (biotin-labeled)

  • Poly(dI-dC)

  • Binding buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Cancer cell line with constitutively active STAT3 (e.g., A431)

  • This compound derivative (or other test compounds)

Protocol:

  • Nuclear Extract Preparation: Treat the cancer cells with the this compound derivative for the desired time and concentration. Prepare nuclear extracts using a commercial kit or a standard protocol.

  • Binding Reaction: In a microfuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) as a non-specific competitor, and the binding buffer. Incubate on ice.

  • Probe Addition: Add the biotin-labeled STAT3 probe to the reaction mixture and incubate at room temperature.

  • Electrophoresis: Run the samples on a non-denaturing polyacrylamide gel.

  • Transfer: Transfer the separated proteins and DNA-protein complexes to a nylon membrane.

  • Detection: Crosslink the DNA to the membrane. Block the membrane and then incubate with streptavidin-HRP conjugate. Detect the biotin-labeled DNA by chemiluminescence.

  • Data Analysis: Quantify the band intensity of the STAT3-DNA complex. A decrease in band intensity in the presence of the this compound derivative indicates inhibition of STAT3 DNA binding.

Visualizations

Synthesis_Workflow Farnesol (E,E)-Farnesol Aldehyde1 Aldehyde Farnesol->Aldehyde1 3 steps Baylis_Hillman Baylis-Hillman Adduct Aldehyde1->Baylis_Hillman Baylis-Hillman Reaction Bromide Allylic Bromide Baylis_Hillman->Bromide Bromination Deprotected Deprotected Alcohol Bromide->Deprotected Deprotection Aldehyde2 Aldehyde-Bromide Precursor Deprotected->Aldehyde2 Oxidation Cyclized Cyclized Product Aldehyde2->Cyclized NHK Cyclization Costunolide (±)-epi-Costunolide Cyclized->Costunolide Lactonization

Caption: Synthetic workflow for (±)-epi-Costunolide.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Vicolide This compound Derivative Vicolide->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Cytokine Pro-inflammatory Stimuli (e.g., TNF-α) Cytokine->IKK STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Translocation Vicolide This compound Derivative GSH GSH Vicolide->GSH Depletes GSH->STAT3 Prevents S-glutathionylation DNA DNA pSTAT3_dimer->DNA Genes Target Gene Transcription DNA->Genes Cytokine Cytokine (e.g., IL-6) Cytokine->JAK

References

Application Notes and Protocols: Vicolide D as a Molecular Probe for Investigating the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Vicolide D as a molecular probe to investigate and modulate the nuclear factor kappa B (NF-κB) cell signaling pathway. The protocols detailed herein are based on established methodologies and are intended to facilitate the study of this compound's mechanism of action, target engagement, and cellular effects.

Introduction

This compound is a sesquiterpenoid lactone with demonstrated anti-inflammatory properties. Its mechanism of action is hypothesized to involve the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and survival. This document outlines the use of this compound as a chemical probe to dissect the components of the NF-κB cascade, with a particular focus on its potential interaction with the IκB kinase (IKK) complex. By employing this compound in conjunction with the described protocols, researchers can elucidate its molecular targets and downstream cellular consequences.

Mechanism of Action: Inhibition of the IKK Complex

The canonical NF-κB pathway is held in an inactive state by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

This compound is proposed to act as an inhibitor of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This leads to the cytoplasmic retention of NF-κB and a subsequent reduction in the expression of pro-inflammatory genes. This mechanism is analogous to the inhibitory action of the Vitamin D Receptor (VDR), which has been shown to physically interact with IKKβ to block NF-κB activation.[1][2]

VicolideD_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB_NFkB IκBα-NF-κB IKK_complex->IkB_NFkB Phosphorylates IκBα Vicolide_D This compound Vicolide_D->IKK_complex Inhibits IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation P_IkB P-IκBα IkB_NFkB->P_IkB Proteasome Proteasome P_IkB->Proteasome Degradation Proteasome->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Gene_Expr Gene Expression (Inflammation) DNA->Gene_Expr Transcription Biotin_VicolideD_Synthesis VicolideD_OH This compound (with accessible -OH) Conjugation Conjugation Reaction VicolideD_OH->Conjugation Linker_Activation Activate Linker (e.g., NHS-ester) Biotin_Linker Biotin-Linker Linker_Activation->Biotin_Linker Biotin_Linker->Conjugation Purification Purification (HPLC) Conjugation->Purification Biotin_VicolideD Biotinylated This compound Probe Purification->Biotin_VicolideD PullDown_Workflow Cell_Lysate Prepare Cell Lysate Incubate_Probe Incubate with Biotin-Vicolide D Cell_Lysate->Incubate_Probe Add_Beads Add Streptavidin Beads Incubate_Probe->Add_Beads Wash_Beads Wash Beads Add_Beads->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute_Proteins->Analyze ImmunoFluorescence_Workflow Cell_Culture Culture Cells on Coverslips Treatment Treat with this compound and/or TNF-α Cell_Culture->Treatment Fix_Perm Fix and Permeabilize Cells Treatment->Fix_Perm Immunostain Immunostain for p65 Fix_Perm->Immunostain Counterstain Counterstain Nuclei (DAPI) Immunostain->Counterstain Image Image with Fluorescence Microscope Counterstain->Image

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vicolide D Production from Vicoa indica

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and yield enhancement of Vicolide D from Vicoa indica.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experimental workflow.

Problem IDIssuePossible CausesSuggested Solutions
VD-Y-001 Low this compound Yield in Crude Extract 1. Suboptimal plant material (age, harvest time).2. Inefficient extraction solvent or method.3. Degradation of this compound during extraction.1. Harvest Vicoa indica leaves during the appropriate season and at optimal maturity.2. Experiment with different solvents and extraction techniques (see Experimental Protocol 1).3. Minimize exposure to high temperatures and light during extraction.
VD-P-002 Co-extraction of Impurities 1. Non-selective solvent system.2. Presence of pigments and polar compounds.1. Employ a multi-step extraction with solvents of varying polarity.2. Perform a preliminary defatting step with a non-polar solvent like n-hexane.[1]
VD-C-003 Difficulty in this compound Purification 1. Presence of structurally similar compounds.2. Ineffective chromatographic separation.1. Utilize a combination of chromatographic techniques (e.g., column chromatography followed by preparative HPLC).2. Optimize the mobile phase and stationary phase for better resolution.
VD-S-004 Inconsistent Yields Between Batches 1. Variation in plant material.2. Inconsistent extraction parameters (time, temperature, solvent ratio).3. Inaccurate quantification methods.1. Standardize the collection and processing of plant material.2. Strictly control all extraction parameters.3. Validate the analytical method for this compound quantification (see Experimental Protocol 3).
VD-E-005 Low this compound Content in in vitro Cultures 1. Non-optimized culture medium and conditions.2. Lack of elicitation to stimulate secondary metabolite production.1. Optimize Murashige and Skoog (MS) medium with appropriate plant growth regulators.2. Apply elicitors such as Jasmonic Acid or Chitosan to the culture (see Experimental Protocol 2).[2][3]

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting this compound from Vicoa indica?

While specific studies on this compound extraction are limited, methanol and ethyl acetate have been used for extracting phytochemicals from Vicoa indica leaves.[4] Generally, for sesquiterpenoid lactones, solvents of intermediate polarity are effective. It is recommended to perform preliminary small-scale extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, chloroform) to determine the optimal solvent for this compound.

2. How can I increase the production of this compound in Vicoa indica plants or cell cultures?

Elicitation is a common strategy to enhance the production of secondary metabolites in plants.[5] For sesquiterpenoid lactones, the application of elicitors like jasmonic acid (JA), methyl jasmonate (MeJA), chitosan, or salicylic acid (SA) can stimulate their biosynthesis.[2][3] Studies on other plants have shown that optimizing growth conditions, such as light intensity, can also positively influence the yield of these compounds.[2][3]

3. What analytical methods are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of sesquiterpenoid lactones.[6][7] For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6][8]

4. Are there any known biosynthetic pathways for this compound that can be targeted for yield improvement?

The specific biosynthetic pathway of this compound in Vicoa indica is not well-elucidated in the available literature. However, as a sesquiterpenoid lactone, it is synthesized through the mevalonate (MVA) and/or methylerythritol phosphate (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate (FPP), a C15 intermediate, is the direct precursor for sesquiterpenoids. Genetic engineering strategies aimed at upregulating key enzymes in these pathways could potentially increase this compound yield.

5. What are the major challenges in scaling up this compound production for commercial purposes?

Scaling up production from laboratory to commercial scale presents several challenges, including ensuring process reproducibility, managing supply chain logistics for raw materials, controlling costs, and adhering to regulatory compliance.[9][10][11] Process optimization and the development of robust and scalable extraction and purification protocols are critical for a successful scale-up.[9]

Experimental Protocols

Experimental Protocol 1: Solvent Extraction of this compound from Vicoa indica

Objective: To extract this compound from the dried leaf powder of Vicoa indica.

Materials:

  • Dried and powdered leaves of Vicoa indica

  • Solvents: n-hexane, ethyl acetate, methanol (analytical grade)

  • Soxhlet apparatus[12]

  • Rotary evaporator

  • Filter paper

Methodology:

  • Weigh 100 g of dried, powdered Vicoa indica leaves.

  • Perform a preliminary defatting step by extracting the powder with n-hexane for 6-8 hours in a Soxhlet apparatus to remove non-polar impurities. Discard the n-hexane extract.

  • Air-dry the defatted plant material.

  • Extract the defatted powder with ethyl acetate for 8-10 hours in a Soxhlet apparatus.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Alternatively, perform a subsequent extraction of the plant residue with methanol for 8-10 hours.

  • Concentrate the methanol extract separately using a rotary evaporator.

  • Analyze both the ethyl acetate and methanol extracts for this compound content using HPLC (as per Experimental Protocol 3).

Experimental Protocol 2: Elicitation of this compound in Vicoa indica Hairy Root Cultures

Objective: To enhance the production of this compound in hairy root cultures of Vicoa indica using jasmonic acid as an elicitor.

Materials:

  • Established hairy root cultures of Vicoa indica

  • Murashige and Skoog (MS) liquid medium

  • Jasmonic acid (JA) stock solution (100 mM in ethanol)

  • Sterile flasks

  • Shaker incubator

Methodology:

  • Establish hairy root cultures of Vicoa indica in MS liquid medium.

  • Grow the cultures for 20 days in a shaker incubator at 25 ± 2°C with a 16/8 h light/dark photoperiod.

  • Prepare different concentrations of JA (e.g., 50 µM, 100 µM, 200 µM) by adding the sterile-filtered stock solution to the culture medium. A control group with no JA should be included.

  • After 5-7 days of elicitation, harvest the hairy roots.

  • Lyophilize the harvested roots and record the dry weight.

  • Extract this compound from the lyophilized root powder using the protocol described in Experimental Protocol 1.

  • Quantify the this compound content using HPLC (Experimental Protocol 3) and express the yield as mg/g of dry weight.

Experimental Protocol 3: Quantification of this compound using HPLC

Objective: To quantify the amount of this compound in the extracts.

Materials:

  • This compound standard

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (gradient or isocratic)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

Methodology:

  • Prepare a stock solution of the this compound standard in methanol (1 mg/mL).

  • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Dissolve a known amount of the crude extract in methanol and filter it through a 0.45 µm syringe filter.

  • Set the HPLC parameters:

    • Column: C18

    • Mobile phase: A suitable gradient or isocratic mixture of acetonitrile and water.

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 265 nm (or the λmax of this compound)[7]

    • Injection volume: 20 µL

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample extracts.

  • Identify the this compound peak in the chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction & Quantification cluster_invitro In Vitro Culture & Elicitation cluster_analysis Analysis plant_material Vicoa indica (Dried Leaves) extraction Solvent Extraction (Protocol 1) plant_material->extraction crude_extract Crude Extract extraction->crude_extract quantification HPLC Quantification (Protocol 3) crude_extract->quantification yield_analysis Yield Analysis quantification->yield_analysis hairy_roots Hairy Root Culture elicitation Elicitation (JA) (Protocol 2) hairy_roots->elicitation harvest Harvest & Lyophilize elicitation->harvest invitro_extraction Extraction harvest->invitro_extraction invitro_extraction->quantification troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_invitro In Vitro Culture Issues start Low this compound Yield check_plant Check Plant Material (Age, Harvest Time) start->check_plant check_solvent Optimize Solvent & Extraction Method start->check_solvent check_degradation Minimize Heat/Light Exposure start->check_degradation check_impurities Defatting Step/ Solvent Polarity start->check_impurities check_chromatography Optimize Chromatography (Column, Mobile Phase) start->check_chromatography check_culture Optimize Culture Conditions start->check_culture check_elicitation Apply Elicitors (e.g., Jasmonic Acid) start->check_elicitation end Improved Yield check_plant->end check_solvent->end check_degradation->end check_impurities->end check_chromatography->end check_culture->end check_elicitation->end ja_signaling_pathway ja Jasmonic Acid (JA) (Elicitor) coi1 COI1 Receptor ja->coi1 binds jaz JAZ Repressor Proteins coi1->jaz promotes degradation tf Transcription Factors (e.g., MYC2) jaz->tf represses genes JA-Responsive Genes (Biosynthesis Enzymes) tf->genes activates vicolide_d This compound Biosynthesis genes->vicolide_d

References

Technical Support Center: Challenges in Sesquiterpenoid Lactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of our latest update, a published total synthesis for Vicolide D could not be located in the scientific literature. Therefore, this technical support center provides guidance on the common challenges encountered during the synthesis of sesquiterpenoid lactones, a broad and complex class of natural products. The principles and troubleshooting steps outlined here are based on established synthetic methodologies for molecules with similar structural motifs and are intended to serve as a general guide for researchers in the field.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of sesquiterpenoid lactones?

A1: The synthesis of sesquiterpenoid lactones is often complicated by several factors. Key challenges include:

  • Stereochemical Control: These molecules often contain multiple contiguous stereocenters, and achieving the correct relative and absolute stereochemistry is a primary hurdle.[1]

  • Construction of Fused Ring Systems: Many sesquiterpenoid lactones feature complex carbocyclic skeletons, such as fused 5-, 6-, and 7-membered rings, which can be challenging to construct with the desired stereochemistry.

  • Lactone Ring Formation: The introduction of the characteristic lactone moiety, especially the α-methylene-γ-lactone group which is crucial for biological activity, can be difficult. This often involves sensitive intermediates and reagents.

  • Functional Group Tolerance: The synthesis must be designed to tolerate a variety of functional groups present in the molecule, which can limit the choice of reagents and reaction conditions.

  • Low Yields and Side Reactions: Complex multi-step syntheses are often plagued by low overall yields due to difficult reactions, purification challenges, and the formation of side products.

Q2: How can I improve the diastereoselectivity of key bond-forming reactions in my synthetic route?

A2: Improving diastereoselectivity often involves a combination of strategies:

  • Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries or asymmetric catalysts can effectively bias the reaction to form the desired diastereomer.

  • Substrate Control: Leveraging the existing stereocenters in the molecule to direct the approach of reagents is a powerful strategy. This may involve conformational locking of the substrate to expose one face preferentially.

  • Reagent Selection: The choice of reagents can have a significant impact on stereoselectivity. For example, bulky reducing agents or organometallic reagents can exhibit high facial selectivity.

  • Solvent and Temperature Effects: Optimizing the solvent and reaction temperature can influence the transition state energies and, consequently, the diastereomeric ratio of the product.

Q3: What are the best methods for constructing the α-methylene-γ-lactone moiety?

A3: Several methods are commonly used, each with its own advantages and disadvantages:

  • Reformatsky and Related Reactions: The reaction of an α-bromoester with a ketone or aldehyde in the presence of zinc is a classic method. Variations of this reaction can provide good yields.

  • Radical Cyclizations: Radical-based methods can be effective for the formation of the lactone ring.

  • Lactonization of Hydroxy Acids: Intramolecular esterification of a suitable γ-hydroxy carboxylic acid is a direct approach, though it can be challenging for sterically hindered substrates.

  • Introduction of the Methylene Group: The α-methylene group is often introduced late in the synthesis via methods such as the Mannich reaction followed by elimination, or by reacting the lactone enolate with formaldehyde or Eschenmoser's salt.

Troubleshooting Guides

Table 1: Low Yield in Cyclization Reactions (e.g., Diels-Alder, Radical Cyclization)
Observed Problem Potential Cause Suggested Solution
Low conversion to the desired cyclized product. Insufficient reactivity of the substrate.- Increase reaction temperature. - Use a more reactive diene/dienophile or radical precursor. - Employ a Lewis acid catalyst to activate the substrate.
Steric hindrance preventing the desired conformation for cyclization.- Modify the substrate to reduce steric bulk near the reacting centers. - Use high-pressure conditions to overcome activation barriers.
Formation of multiple side products. Competing reaction pathways (e.g., polymerization, decomposition).- Lower the reaction temperature. - Use a higher dilution to favor intramolecular over intermolecular reactions. - Add a radical scavenger if unwanted radical pathways are suspected.
Incorrect regioselectivity. Electronic or steric factors favoring the undesired regioisomer.- Modify the electronic properties of the substrates with electron-donating or withdrawing groups. - Use a sterically demanding catalyst or directing group to favor the desired regioisomer.
Table 2: Poor Stereoselectivity in Carbon-Carbon Bond Formation
Observed Problem Potential Cause Suggested Solution
Formation of a nearly 1:1 mixture of diastereomers. Low facial selectivity in the approach of the nucleophile/electrophile.- Employ a chiral ligand or catalyst to create a chiral environment around the reaction center. - Introduce a bulky protecting group to block one face of the molecule. - Change the solvent to influence the transition state geometry.
The major diastereomer is the undesired one. The directing effect of existing stereocenters favors the formation of the wrong isomer.- Use a chelating reagent that can coordinate to a nearby functional group and reverse the facial selectivity. - Invert a key stereocenter earlier in the synthesis to change the directing effect.

Key Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction for Fused Ring Construction

This protocol describes a general procedure for an asymmetric Diels-Alder reaction to construct a key bicyclic intermediate, a common feature in many sesquiterpenoid syntheses.

Materials:

  • Diene (1.0 equiv)

  • Dienophile (1.2 equiv)

  • Chiral Lewis Acid Catalyst (e.g., (S)-CBS-oxazaborolidine, 10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst.

  • Dissolve the catalyst in anhydrous DCM.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the dienophile to the catalyst solution and stir for 15-30 minutes.

  • Slowly add a solution of the diene in anhydrous DCM to the reaction mixture via a syringe pump over 1-2 hours.

  • Stir the reaction at the same temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.

Protocol 2: Lactonization using N-Iodosuccinimide (NIS)

This protocol outlines a general method for the iodolactonization of an unsaturated carboxylic acid, a common strategy for forming the γ-lactone ring.

Materials:

  • Unsaturated carboxylic acid (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Sodium bicarbonate (2.0 equiv)

Procedure:

  • Dissolve the unsaturated carboxylic acid in anhydrous acetonitrile in a flask protected from light.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) portion-wise over 10-15 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting iodolactone by flash chromatography. The iodine can then be removed under reductive conditions (e.g., with AIBN and Bu3SnH) to yield the final lactone.

Visualizations

Synthetic_Pathway_Troubleshooting cluster_start Starting Material cluster_cyclization Cyclization Step cluster_lactone Lactone Formation cluster_end Final Product A Key Intermediate B Diels-Alder Reaction A->B C Low Yield? B->C D Optimize Catalyst/Temp C->D Yes E Incorrect Stereochemistry? C->E No D->B F Change Chiral Auxiliary E->F Yes G Iodolactonization E->G No F->B H Epimerization? G->H I Use Milder Base H->I Yes J Sesquiterpenoid Lactone H->J No I->G

Caption: Troubleshooting workflow for key steps in sesquiterpenoid lactone synthesis.

Stereocontrol_Logic A Desired Stereoisomer B Retrosynthetic Analysis A->B C Key Stereodefining Reaction B->C D Substrate Control C->D E Reagent Control C->E F Catalyst Control C->F G Chelation-Controlled Addition D->G H Felkin-Anh Model D->H I Chiral Reducing Agent E->I J Asymmetric Catalyst F->J

Caption: Decision tree for planning stereochemical control in a total synthesis.

References

Technical Support Center: Vicolide D Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing a rapid loss of my compound's activity in my aqueous experimental buffer. What could be the cause?

A1: Sesquiterpene lactones can be susceptible to degradation in aqueous solutions, particularly if the pH is not controlled. The lactone ring, which is a common feature of these compounds, can be prone to hydrolysis, especially under neutral to alkaline conditions. This opens the lactone ring and can lead to a loss of biological activity. It is also possible that other functional groups within the molecule are unstable in your specific buffer system.

Troubleshooting Steps:

  • pH Monitoring: Check the pH of your buffer. If it is neutral or basic, consider using a buffer with a slightly acidic pH (e.g., pH 5-6) to slow down hydrolysis.

  • Fresh Preparations: Prepare your solutions fresh before each experiment.

  • Aprotic Solvents: If your experimental design allows, consider dissolving your stock solution in an aprotic solvent like DMSO and diluting it into your aqueous buffer immediately before use.

Q2: My compound seems to degrade when exposed to light. How can I prevent this?

A2: Photodegradation is a known issue for some sesquiterpene lactones.[1][2] UV radiation can induce chemical reactions that alter the structure of the molecule.

Preventative Measures:

  • Amber Vials: Always store your compound, both in solid form and in solution, in amber or light-blocking containers.

  • Low-Light Conditions: Perform experimental manipulations, such as weighing and solution preparation, under low-light conditions or by wrapping your containers in aluminum foil.

  • Photostability Studies: If you suspect photostability is a major issue, you may need to conduct a formal photostability study by exposing the compound to a controlled light source and analyzing for degradation over time.

Q3: I am seeing unexpected peaks in my HPLC chromatogram after storing my sample. What are these?

A3: The appearance of new peaks in your chromatogram is a strong indication of degradation. These new peaks represent degradation products. Depending on the storage conditions, these could be products of hydrolysis, oxidation, or other reactions.

Troubleshooting and Analysis:

  • Forced Degradation: To identify potential degradation products, you can perform forced degradation studies where you intentionally expose your compound to harsh conditions (acid, base, oxidation, heat, light).[3][4] This can help you to predict and identify the degradants you are seeing in your routine analysis.

  • LC-MS Analysis: To identify the structure of the unknown peaks, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[5][6][7]

Q4: What are the ideal storage conditions for sesquiterpene lactones?

A4: While ideal conditions can vary, general recommendations are:

  • Solid Form: Store in a tightly sealed, light-resistant container at -20°C or below. The presence of a desiccator can also be beneficial to protect from moisture.

  • In Solution: If you need to store solutions, use an anhydrous aprotic solvent (e.g., DMSO, ethanol) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Minimize the exposure of the compound to aqueous environments during storage.

Data on Sesquiterpene Lactone Stability

The stability of sesquiterpene lactones is highly dependent on their specific chemical structure and the conditions to which they are exposed. The following table provides a qualitative summary of their general stability.

Stress ConditionGeneral Stability of Sesquiterpene LactonesPotential Degradation Pathway
Acidic Hydrolysis Generally more stable than in basic conditions, but degradation can occur.Hydrolysis of the lactone ring or other susceptible functional groups.
Basic Hydrolysis Often unstable; the lactone ring is susceptible to opening.Rapid hydrolysis of the ester linkage in the lactone ring.
Oxidation Stability varies depending on the specific structure.Oxidation of double bonds or other sensitive moieties.
Thermal Many are thermally labile.[6]Isomerization, rearrangement, or decomposition.
Photolytic Often susceptible to degradation upon exposure to UV light.[1][2]Photochemical reactions leading to structural changes.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a sesquiterpene lactone.[3][4]

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • Sesquiterpene lactone of interest

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the sesquiterpene lactone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes), neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Take samples at various time points and analyze by HPLC.

  • Thermal Degradation: Place the solid compound in a 60°C oven. Also, heat the stock solution at 60°C. Sample at various time points and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a controlled light source (e.g., UV and visible light). Shield a control sample from light. Sample at various time points and analyze by HPLC.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to a control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent compound from its degradation products.

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • UV or Diode Array Detector (DAD)

Mobile Phase (example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution (example):

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: Scan for the optimal wavelength using a DAD, often in the range of 210-280 nm for sesquiterpene lactones. Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H2O2) stock->oxidation Expose to Stress thermal Thermal Stress (60°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Degradants stability Determine Intrinsic Stability hplc->stability pathway Identify Degradation Pathways lcms->pathway degradation_pathway cluster_products Potential Degradation Products parent Sesquiterpene Lactone (Vicolide D) hydrolysis Hydrolyzed Product (Opened Lactone Ring) parent->hydrolysis Base/Acid Hydrolysis photo_product Photodegradation Product parent->photo_product UV Light Exposure oxidized Oxidized Product parent->oxidized Oxidative Stress

References

Technical Support Center: Overcoming Solubility Challenges with Vicolide D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Vicolide D, a sesquiterpene lactone. The following information is designed to provide practical guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound belongs to the class of sesquiterpene lactones, which are natural products known for their diverse biological activities. However, like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility can significantly hinder its bioavailability in both in vitro and in vivo experimental systems, leading to challenges in obtaining reliable and reproducible results.

Q2: What are the initial steps to assess the solubility of this compound?

Before attempting to solubilize this compound for an experiment, it is crucial to determine its baseline solubility in various common solvents. This will help in selecting an appropriate solvent system for your stock solutions and final assay concentrations. A recommended starting point is to test solubility in dimethyl sulfoxide (DMSO), ethanol, and methanol.

Q3: Are there any general handling precautions for this compound stock solutions?

Yes, due to its chemical nature, this compound solutions may be sensitive to light, air, and repeated freeze-thaw cycles. It is advisable to prepare fresh stock solutions when possible, store them in amber vials at -20°C or -80°C, and minimize the number of freeze-thaw cycles.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when preparing aqueous dilutions from an organic stock.

This is a common issue when diluting a concentrated organic stock of a poorly soluble compound into an aqueous buffer or cell culture medium. The drastic change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Steps:

  • Reduce the final concentration of the organic solvent: Aim for a final organic solvent concentration (e.g., DMSO) of less than 0.5% (v/v) in your aqueous medium, as higher concentrations can be toxic to cells and may still not prevent precipitation.

  • Use a stepwise dilution method: Instead of a single large dilution, perform serial dilutions in your aqueous medium. This gradual decrease in solvent polarity can sometimes keep the compound in solution.

  • Employ sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small precipitates and re-dissolve the compound.

  • Consider using a co-solvent system: A mixture of solvents can sometimes provide better solubility than a single solvent.[1][2] For example, a stock solution in a mixture of DMSO and a water-miscible co-solvent like polyethylene glycol (PEG) or ethanol might be more amenable to aqueous dilution.[1]

  • Utilize solubilizing agents: Incorporate surfactants or cyclodextrins into your aqueous medium to enhance the solubility of this compound.[1][3][4]

Issue 2: Inconsistent results in cell-based assays.

Inconsistent results can often be attributed to poor solubility and the resulting variability in the actual concentration of this compound that cells are exposed to.

Troubleshooting Steps:

  • Visually inspect your working solutions: Before adding the compound to your cells, carefully inspect the solution for any signs of precipitation. If visible, the solution should not be used.

  • Prepare fresh dilutions for each experiment: Avoid using previously prepared and stored aqueous dilutions, as the compound may precipitate over time.

  • Optimize your solubilization strategy: Experiment with different solubilization techniques to find the one that provides the most stable and consistent solution for your specific assay conditions.

  • Validate the concentration of your final working solution: If possible, use an analytical method like HPLC to confirm the concentration of this compound in your final aqueous working solution.

Data Presentation

Table 1: Qualitative Solubility of a Typical Sesquiterpene Lactone in Common Solvents

SolventSolubilityNotes
WaterInsoluble[5]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.
EthanolSlightly Soluble to Soluble[5][6] Can be used as a co-solvent.
MethanolSlightly Soluble[7]
AcetoneSoluble[6]
ChloroformSlightly Soluble[6]
Ethyl AcetateSlightly Soluble[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO
  • Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility of this compound using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]

  • Prepare a cyclodextrin solution: Dissolve a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer or cell culture medium to a final concentration of 1-10 mM.

  • Prepare the this compound stock: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol).

  • Complexation: While vortexing the cyclodextrin solution, slowly add the this compound stock solution dropwise.

  • Incubation: Incubate the mixture at room temperature for at least 1 hour with continuous stirring or shaking to allow for the formation of the inclusion complex.

  • Sterile filtration: If required for your application, sterile filter the final solution through a 0.22 µm filter. Note that some loss of the compound may occur due to adsorption to the filter membrane.

Visualizations

experimental_workflow cluster_start Start: this compound Powder cluster_solubilization Solubilization Strategy cluster_methods Methods cluster_preparation Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_end Final Application start This compound Powder strategy Select Solubilization Strategy start->strategy organic Organic Solvent (e.g., DMSO) strategy->organic Direct cosolvent Co-solvent System (e.g., DMSO + PEG) strategy->cosolvent Intermediate complexation Complexation (e.g., Cyclodextrin) strategy->complexation Enhanced dilution Aqueous Dilution organic->dilution cosolvent->dilution complexation->dilution precipitation Precipitation? dilution->precipitation adjust Adjust Strategy precipitation->adjust Yes assay In Vitro / In Vivo Assay precipitation->assay No adjust->strategy

Caption: Workflow for selecting a solubilization strategy for this compound.

signaling_pathway cluster_inhibition Potential Mechanism of Action ligand Inflammatory Stimulus receptor Receptor ligand->receptor nf_kb NF-κB receptor->nf_kb activates vicolide_d This compound vicolide_d->nf_kb inhibits nucleus Nucleus nf_kb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression regulates

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Vicolide D In Vivo Dosing Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Vicolide D. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in in vivo anti-inflammatory studies?

A1: Based on published literature, this compound, a sesquiterpene lactone from Vicoa indica, has demonstrated anti-inflammatory activity in a cotton pellet granuloma model in rats at a subcutaneous (s.c.) dose of 10 mg/kg body weight.[1] An oral (p.o.) dose of 250 mg/kg has been reported to have antipyretic effects.[1] For novel anti-inflammatory studies, a starting point of 10 mg/kg (s.c.) is a reasonable starting point for efficacy studies, while a dose-ranging study is recommended to establish the optimal dose for your specific model and route of administration.

Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?

A2: The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable adverse effects.[2][3] A dose-ranging study is the standard method to determine the MTD.[4][5] This typically involves administering escalating doses of this compound to small groups of animals and monitoring them closely for a defined period (e.g., 7-14 days).[6][7]

Q3: What are the key parameters to monitor during an MTD study for this compound?

A3: During an MTD study, it is crucial to monitor for signs of toxicity. Key parameters include:

  • Clinical Observations: Changes in behavior (e.g., lethargy, agitation), appearance (e.g., ruffled fur, hunched posture), and physiological signs (e.g., respiratory rate).

  • Body Weight: A significant drop in body weight (typically >15-20%) is a common sign of toxicity.[2]

  • Mortality: The number of animal deaths at each dose level is a primary endpoint.

  • Clinical Pathology: At the end of the study, blood samples can be collected for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney markers).[8]

  • Gross Necropsy: A post-mortem examination of major organs can reveal any visible abnormalities.

Q4: How do I select an appropriate vehicle for administering this compound?

A4: this compound is a lipophilic compound. Therefore, the choice of vehicle is critical for its solubility and bioavailability. Common vehicles for lipophilic compounds include:

  • A mixture of DMSO, Cremophor EL, and saline.

  • Corn oil or other vegetable oils.

  • A solution of 2% Tween 80 in saline.

It is essential to test the vehicle alone in a control group of animals to ensure it does not cause any adverse effects.

Q5: Once I have the MTD, how do I select doses for my efficacy studies?

A5: Once the MTD is established, doses for efficacy studies are typically selected at fractions of the MTD (e.g., MTD, 1/2 MTD, and 1/4 MTD). This allows for the evaluation of a dose-response relationship for the therapeutic effect of this compound. The previously reported effective dose of 10 mg/kg for anti-inflammatory activity can also be included as a reference point.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High mortality at the lowest dose in the MTD study. The starting dose was too high, or the compound is more toxic than anticipated.Redesign the MTD study with a lower starting dose and smaller dose escalation steps.
No observable therapeutic effect even at the highest, non-toxic dose. The compound may not be effective in the chosen model, or the bioavailability is poor.Consider a different animal model or route of administration. For oral administration, formulation strategies to enhance absorption may be necessary.
Significant variability in results between animals in the same dose group. Inconsistent dosing technique, animal health issues, or genetic variability.Ensure all personnel are properly trained in the administration technique. Use healthy, age-matched animals from a reputable supplier. Increase the number of animals per group to improve statistical power.
Precipitation of this compound in the vehicle upon storage. The compound is not fully soluble or is unstable in the chosen vehicle.Prepare fresh formulations for each experiment. Try alternative vehicle compositions or use sonication to aid dissolution.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
  • Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

  • Groups: 5 groups, with 3-5 mice per group.

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg this compound

    • Group 3: 30 mg/kg this compound

    • Group 4: 100 mg/kg this compound

    • Group 5: 300 mg/kg this compound

  • Administration: Single intraperitoneal (i.p.) injection.

  • Monitoring:

    • Observe animals for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-injection, and daily thereafter for 7 days.

    • Record body weight daily.

  • Endpoints:

    • Determine the highest dose at which no significant toxicity (e.g., >15% body weight loss, severe clinical signs) or mortality is observed.

Protocol 2: Efficacy Study of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice
  • Animal Model: Male or female BALB/c mice, 8-10 weeks old.

  • Groups: 5 groups, with 8-10 mice per group.

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS

    • Group 3: 5 mg/kg this compound + LPS

    • Group 4: 10 mg/kg this compound + LPS

    • Group 5: 20 mg/kg this compound + LPS

  • Procedure:

    • Administer this compound or vehicle by subcutaneous (s.c.) injection.

    • One hour later, induce inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg).

    • Two hours after LPS injection, collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6).

  • Endpoint:

    • Measure the levels of pro-inflammatory cytokines in the serum to determine the dose-dependent anti-inflammatory effect of this compound.

Quantitative Data Summary

Table 1: Hypothetical MTD Study Results for this compound in Mice

Dose (mg/kg, i.p.)Number of AnimalsMortalityMean Body Weight Change (Day 7)Clinical Signs of ToxicityMTD Determination
Vehicle50/5+2.5%None-
1050/5+1.8%NoneTolerated
3050/5-1.2%NoneTolerated
10051/5-12.5%Mild lethargy, ruffled furSigns of toxicity
30054/5-25.0% (for survivor)Severe lethargy, ataxiaExceeded MTD

Table 2: Hypothetical Efficacy Study Results of this compound on Serum TNF-α Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg, s.c.)Mean Serum TNF-α (pg/mL) ± SEM% Inhibition of TNF-α
Vehicle + Saline-50 ± 10-
Vehicle + LPS-1200 ± 1500%
This compound + LPS5850 ± 12029%
This compound + LPS10500 ± 9058%
This compound + LPS20300 ± 7575%

Visualizations

Signaling Pathway

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow

Dosage_Optimization_Workflow start Start: In Vivo Study lit_review Literature Review (e.g., 10 mg/kg s.c. for this compound) start->lit_review mtd_study Dose-Ranging MTD Study lit_review->mtd_study mtd_determination Determine MTD mtd_study->mtd_determination efficacy_doses Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) mtd_determination->efficacy_doses efficacy_study Efficacy Study in Disease Model efficacy_doses->efficacy_study data_analysis Data Analysis (Dose-Response Curve) efficacy_study->data_analysis optimal_dose Identify Optimal Dose data_analysis->optimal_dose pk_pd_studies Further PK/PD Studies optimal_dose->pk_pd_studies stop End pk_pd_studies->stop

Caption: Workflow for in vivo dosage optimization of this compound.

References

Technical Support Center: Troubleshooting Vicolide D in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vicolide D (Hypothetical)?

A1: this compound (Hypothetical) is an anti-inflammatory agent that functions by inhibiting the canonical NF-κB signaling pathway. It is believed to prevent the degradation of IκBα, which in turn sequesters the p65/p50 NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[1][2]

Q2: What is the recommended solvent and storage condition for this compound (Hypothetical)?

A2: this compound (Hypothetical) is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in DMSO at a concentration of 10 mM and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, further dilution in cell culture medium is required.

Q3: What is a typical working concentration range for this compound (Hypothetical) in cell-based assays?

A3: The optimal working concentration of this compound (Hypothetical) can vary depending on the cell type and the specific assay. A typical starting range for dose-response experiments is between 0.1 µM and 50 µM. It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental conditions.

Q4: Does this compound (Hypothetical) exhibit cytotoxicity?

A4: High concentrations of this compound (Hypothetical) may induce cytotoxicity. It is essential to perform a cell viability assay, such as an MTT or MTS assay, in parallel with your functional assays to distinguish between specific inhibitory effects and general cytotoxicity.[3][4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect of this compound (Hypothetical) Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions of this compound (Hypothetical) and store them in small, single-use aliquots at -20°C.
Incorrect Concentration: The working concentration is too low to elicit a response in the specific cell line.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration.
Cell Line Insensitivity: The cell line used may have a non-canonical NF-κB activation pathway or other resistance mechanisms.Use a positive control inhibitor for the NF-κB pathway to validate the assay. Consider using a different cell line known to have a robust and well-characterized canonical NF-κB response.
High background or inconsistent results Compound Precipitation: this compound (Hypothetical) may precipitate in the culture medium at high concentrations.Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh dilutions from the stock solution and ensure thorough mixing. Consider using a lower final DMSO concentration.
Assay Variability: Inconsistent cell seeding density or incubation times.Ensure uniform cell seeding in all wells of the microplate. Standardize all incubation times and handling procedures across all experimental and control groups.[6]
Observed cytotoxicity at expected working concentrations Off-target Effects: this compound (Hypothetical) may have off-target effects leading to cell death.[7][8]Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration range.[3][4][5] If the cytotoxic concentration overlaps with the inhibitory concentration, consider using a lower, non-toxic concentration for a longer incubation period or exploring structurally similar but less toxic analogs.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of this compound (Hypothetical) on NF-κB Activation

Cell LineAssay TypeStimulantIC50 (µM)
HEK293Luciferase Reporter AssayTNF-α (10 ng/mL)5.2
A549Western Blot (p-p65)IL-1β (10 ng/mL)8.7
THP-1IL-6 ELISALPS (100 ng/mL)12.5

Table 2: Cytotoxicity Profile of this compound (Hypothetical)

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)
HEK293MTT Assay24> 100
A549MTT Assay2475.3
THP-1MTS Assay2458.1

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound (Hypothetical) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]

Protocol 2: Western Blot for NF-κB p65 Phosphorylation
  • Cell Treatment and Lysis: Plate cells and treat with this compound (Hypothetical) before stimulating with an appropriate agonist (e.g., TNF-α). Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated p65 (p-p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) for normalization.

Protocol 3: Caspase-1 Activity Assay
  • Cell Culture and Treatment: Seed cells in a 96-well plate and prime with LPS (if necessary for inflammasome activation), followed by treatment with this compound (Hypothetical).

  • Inflammasome Activation: Induce inflammasome activation and caspase-1 activity with a stimulus like ATP or nigericin.

  • Assay Reagent Addition: Add a caspase-1 specific substrate (e.g., containing the YVAD sequence) linked to a reporter molecule (fluorophore or luminophore) to each well.[10]

  • Incubation: Incubate the plate at room temperature, protected from light, for the time recommended by the assay kit manufacturer to allow for substrate cleavage.

  • Signal Measurement: Measure the fluorescence (Ex/Em = 400/505 nm for AFC-based assays) or luminescence using a plate reader.

Visualizations

Vicolide_D_Mechanism_of_Action cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway TNF-α TNF-α IKK IKK TNF-α->IKK Activates IL-1β IL-1β IL-1β->IKK Activates IκBα IκBα IKK->IκBα P p-IκBα p-IκBα IκBα->p-IκBα p65/p50 p65/p50 p65/p50->IκBα Bound p65/p50_nucleus p65/p50 p65/p50->p65/p50_nucleus Translocation Ub Ubiquitination p-IκBα->Ub Proteasome Proteasomal Degradation Ub->Proteasome Gene_Transcription Pro-inflammatory Gene Transcription p65/p50_nucleus->Gene_Transcription This compound This compound This compound->IKK Inhibits

Caption: Mechanism of action of this compound (Hypothetical) in the NF-κB pathway.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent or Unexpected Results? Start->Problem Check_Compound Check Compound: - Fresh Stock? - Solubility? Problem->Check_Compound Yes End Re-run Experiment Problem->End No Check_Cells Check Cells: - Viability? - Passage Number? Check_Compound->Check_Cells Check_Assay Check Assay: - Positive/Negative Controls? - Reagent Expiry? Check_Cells->Check_Assay Cytotoxicity Cytotoxicity Observed? Check_Assay->Cytotoxicity Dose_Response Perform Dose-Response and Cytotoxicity Assays Cytotoxicity->Dose_Response Yes Optimize Optimize Assay Conditions: - Concentration - Incubation Time Cytotoxicity->Optimize No Dose_Response->Optimize Optimize->End

Caption: A logical workflow for troubleshooting cell-based assays with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture and Seeding Compound_Prep 2. This compound Dilution Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (this compound & Stimulus) Compound_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Viability_Assay 5a. Viability Assay (e.g., MTT) Incubation->Viability_Assay Functional_Assay 5b. Functional Assay (e.g., Western Blot) Incubation->Functional_Assay Data_Analysis 6. Data Analysis and Interpretation Viability_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: General experimental workflow for testing this compound in cell-based assays.

References

Technical Support Center: Vicolide D and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Vicolide D" did not yield specific information on a compound with this exact name. However, extensive research exists for structurally similar or phonetically related compounds, notably Arnicolide D and Vitamin D . This technical support center provides a comprehensive overview of the cytotoxicity and off-target effects of these two well-documented agents to address potential research inquiries.

Section 1: Arnicolide D

Arnicolide D, a sesquiterpene lactone, has demonstrated significant anti-cancer properties by inducing multiple forms of cell death and inhibiting key signaling pathways in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the cytotoxic activity of Arnicolide D against cancer cells?

A1: Arnicolide D exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer and osteosarcoma. It reduces cell viability, inhibits proliferation, and induces cell cycle arrest at the G2/M phase.[1] The primary mechanisms of cytotoxicity involve the induction of apoptosis, ferroptosis, and parthanatos.[2][3]

Q2: What are the known off-target effects of Arnicolide D?

A2: Current research primarily focuses on the anti-cancer effects of Arnicolide D. While comprehensive off-target effect profiling is not extensively detailed in the available literature, its mechanism of inducing oxidative stress suggests potential effects on non-cancerous cells at higher concentrations. Further studies are required to fully elucidate its safety profile and off-target interactions.

Q3: How does Arnicolide D induce different forms of cell death?

A3: Arnicolide D promotes the production of reactive oxygen species (ROS), which leads to a decrease in mitochondrial membrane potential.[2] This oxidative stress triggers:

  • Apoptosis: Activation of the classical apoptosis pathway.[1][2]

  • Parthanatos: Promotion of PARP-1 expression and nuclear translocation of apoptosis-inducing factor (AIF).[2][3]

  • Ferroptosis: Down-regulation of glutathione peroxidase 4 (GPX4) and accumulation of Fe2+ and malondialdehyde (MDA).[2][3]

Q4: Which signaling pathways are modulated by Arnicolide D?

A4: Arnicolide D has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in osteosarcoma cells.[1] It also inhibits the expression of matrix metallopeptidase (MMP)-2 and MMP-9, which are crucial for cancer cell invasion.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cytotoxicity assays.

  • Possible Cause: Cell density, passage number, and treatment duration can significantly impact results.

  • Troubleshooting Steps:

    • Ensure a consistent cell seeding density across all experiments.

    • Use cells within a low passage number range to maintain genetic stability.

    • Optimize treatment duration (e.g., 24h, 48h) as the cytotoxic effect can be time-dependent.

Issue 2: Difficulty in detecting specific cell death markers.

  • Possible Cause: The timing of marker expression can be transient.

  • Troubleshooting Steps:

    • Perform a time-course experiment to identify the optimal time point for detecting markers of apoptosis (e.g., cleaved caspase-3), ferroptosis (e.g., lipid peroxidation), and parthanatos (e.g., nuclear AIF).

    • Use multiple assays to confirm the mode of cell death.

Quantitative Data

Table 1: Cytotoxicity of Arnicolide D in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResult
MG63OsteosarcomaMTT AssayCell ViabilitySignificant reduction
U2OSOsteosarcomaMTT AssayCell ViabilitySignificant reduction
Breast Cancer CellsBreast CancerCCK-8 AssayCell ViabilityInhibition of growth
Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed osteosarcoma cells (MG63 or U2OS) in a 96-well plate.

  • After 24 hours, treat the cells with varying concentrations of Arnicolide D for 24h and 48h.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

2. Apoptosis Analysis (Flow Cytometry)

  • Treat osteosarcoma cells with Arnicolide D for 24 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells using a flow cytometer to quantify apoptotic cells.

3. Western Blotting for Signaling Pathway Analysis

  • Treat osteosarcoma cells with Arnicolide D.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against PI3K, Akt, mTOR, and their phosphorylated forms.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizations

Arnicolide_D_Signaling Arnicolide_D Arnicolide D ROS ↑ Reactive Oxygen Species (ROS) Arnicolide_D->ROS PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Arnicolide_D->PI3K_Akt_mTOR Inhibits MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis MMP->Apoptosis Ferroptosis Ferroptosis MMP->Ferroptosis Parthanatos Parthanatos MMP->Parthanatos Proliferation Cell Proliferation & Invasion PI3K_Akt_mTOR->Proliferation Promotes

Caption: Arnicolide D signaling pathway.

Section 2: Vitamin D

The active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a secosteroid hormone that regulates a wide range of biological processes, including cell growth, differentiation, and apoptosis. It has shown promise as an anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: Is Vitamin D cytotoxic to cancer cells?

A1: Yes, Vitamin D3 and its active metabolite, calcitriol, have demonstrated dose-dependent cytotoxic effects on a variety of cancer cell lines, including hepatocellular carcinoma, colorectal carcinoma, and breast cancer.[4][5] However, it shows minimal cytotoxic effect on normal, non-cancerous cell lines.[4] The IC50 values can vary significantly between different cancer cell lines and with the duration of exposure.[4]

Q2: What are the off-target effects of high-dose Vitamin D treatment?

A2: The primary concern with high-dose Vitamin D supplementation is hypercalcemia, resulting from increased intestinal calcium absorption.[6] While Vitamin D's anti-cancer effects are being explored, maintaining serum calcium and phosphate levels within a normal range is crucial. The development of Vitamin D analogs with high anti-proliferative activity and low calcemic effects is an active area of research.[6]

Q3: How does Vitamin D induce cancer cell death?

A3: Vitamin D induces apoptosis in cancer cells through several mechanisms.[5][7] It can upregulate the expression of pro-apoptotic proteins like p53 and Bax, and increase the activity of caspase-3/7.[5] It also downregulates anti-apoptotic proteins such as Bcl2.[5] Furthermore, Vitamin D can induce cell cycle arrest, typically at the G0/G1 or G1/S phase, by upregulating cell cycle inhibitors like p21 and p27.[5][7]

Q4: What is the role of the Vitamin D Receptor (VDR) in its anti-cancer activity?

A4: The biological effects of Vitamin D are primarily mediated by the Vitamin D Receptor (VDR), a nuclear transcription factor.[8] Upon binding to its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[8] VDR is known to suppress NF-κB activation, an important pathway in inflammation and cancer progression, by interacting with p65 and increasing the levels of IκBα.[9]

Troubleshooting Guides

Issue 1: Low or no response to Vitamin D treatment in a specific cancer cell line.

  • Possible Cause: The expression level of the Vitamin D Receptor (VDR) can vary significantly among different cell lines. Low VDR expression can lead to resistance to Vitamin D's effects.

  • Troubleshooting Steps:

    • Perform a western blot or qPCR to quantify the VDR expression level in your cell line of interest.

    • Consider using a cell line known to have high VDR expression as a positive control.

    • Some studies suggest that co-treatment with other agents can enhance sensitivity to Vitamin D.

Issue 2: Difficulty in interpreting the effects on the NF-κB pathway.

  • Possible Cause: The NF-κB pathway is complex with multiple feedback loops. The effect of Vitamin D can be cell-type specific.

  • Troubleshooting Steps:

    • Analyze multiple components of the pathway, including the phosphorylation of IκBα, and the nuclear translocation of p65.

    • Use specific inhibitors of the NF-κB pathway as controls to confirm the observed effects are pathway-dependent.

    • Measure the expression of NF-κB target genes to assess the downstream functional consequences.

Quantitative Data

Table 2: IC50 Values of Vitamin D3 in Various Cancer Cell Lines (24h exposure)

Cell LineCancer TypeIC50 (µM)
Hep 3BHepatocellular Carcinoma170 - 500
Hep G2Hepatocellular Carcinoma170 - 500
HCT 116Colorectal CarcinomaVaries
HT-29Colorectal CarcinomaVaries
MCF-7Breast Cancer (ER+)~100 - 350
MDA-MB-231Breast Cancer (ER-)~100 - 350
MDA-MB-468Breast Cancer (ER-)~100 - 350

Source:[4][5]

Experimental Protocols

1. Cell Proliferation Assay (Crystal Violet Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere.

  • Treat cells with a range of Vitamin D3 concentrations for 72 hours.

  • Wash the cells with PBS and fix with methanol.

  • Stain the cells with crystal violet solution.

  • Wash away the excess stain and solubilize the bound dye with a solubilization solution.

  • Measure the absorbance at a specific wavelength to determine relative cell number.

2. Caspase-3/7 Activity Assay

  • Treat breast cancer cells (e.g., MCF-7) with different concentrations of Vitamin D3.

  • Lyse the cells and incubate the lysate with a luminogenic caspase-3/7 substrate.

  • Measure the luminescence, which is proportional to the caspase-3/7 activity.

3. NF-κB Nuclear Translocation Analysis

  • Treat cells with Vitamin D3.

  • Fractionate the cells to separate the nuclear and cytoplasmic components.

  • Perform a western blot on both fractions using an antibody against the p65 subunit of NF-κB.

  • An increase in the nuclear fraction of p65 indicates translocation and pathway activation, which should be inhibited by Vitamin D.

Visualizations

Vitamin_D_Signaling Vitamin_D Vitamin D (Calcitriol) VDR Vitamin D Receptor (VDR) Vitamin_D->VDR Binds VDRE Vitamin D Response Element (VDRE) VDR->VDRE NFkB NF-κB Pathway VDR->NFkB Inhibits RXR Retinoid X Receptor (RXR) RXR->VDRE Gene_Expression Target Gene Transcription VDRE->Gene_Expression Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest ↑ Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation ↓ Proliferation Gene_Expression->Proliferation

Caption: Vitamin D signaling pathway.

Experimental_Workflow_Cytotoxicity Start Start: Cancer Cell Culture Treatment Treatment with Test Compound (e.g., Arnicolide D) Start->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation Assay Perform Assay Incubation->Assay MTT Cell Viability (MTT) Assay->MTT Flow Apoptosis (Flow Cytometry) Assay->Flow WB Protein Expression (Western Blot) Assay->WB Analysis Data Analysis (IC50, % Apoptosis) MTT->Analysis Flow->Analysis WB->Analysis

Caption: General workflow for cytotoxicity testing.

References

Technical Support Center: Refining Vicolide D Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Vicolide D, a promising sesquiterpene lactone with anti-inflammatory and antipyretic properties.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[2] It is isolated from the plant Vicoa indica (L.) DC., a member of the Asteraceae family.[1]

Q2: What are the reported biological activities of this compound?

A2: this compound has demonstrated significant anti-inflammatory and antipyretic (fever-reducing) activities.[1] Like many other sesquiterpene lactones, its anti-inflammatory effects are likely attributed to the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway.[2][3]

Q3: What are the main challenges in purifying this compound?

A3: The purification of this compound, like other sesquiterpene lactones, can be challenging due to its presence in a complex mixture of structurally similar compounds within the plant extract.[2] Key challenges include achieving high purity, maximizing yield, and preventing degradation of the compound during the purification process.

Q4: What are the general steps for isolating this compound?

A4: A typical isolation workflow involves:

  • Extraction: Initial extraction from the dried plant material using an organic solvent.

  • Fractionation: Preliminary separation of the crude extract into fractions with varying polarity using techniques like liquid-liquid extraction or column chromatography.

  • Purification: Fine purification of the this compound-containing fraction using chromatographic methods such as column chromatography and High-Performance Liquid Chromatography (HPLC).

  • Crystallization: Obtaining pure this compound in crystalline form.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield of Crude Extract
Possible Cause Solution
Inefficient Extraction Solvent Use a polar organic solvent like methanol or ethanol for the initial extraction of sesquiterpene lactones.
Incomplete Extraction Increase the extraction time or perform multiple extraction cycles to ensure complete recovery of the compounds from the plant material.
Degradation of Compound Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure at a controlled temperature.
Poor Separation in Column Chromatography
Possible Cause Solution
Inappropriate Stationary Phase Silica gel is a commonly used and effective stationary phase for the separation of sesquiterpene lactones.[4]
Incorrect Mobile Phase Polarity Optimize the mobile phase by gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate.[4]
Column Overloading Do not exceed the loading capacity of the column. A high sample-to-adsorbent ratio will result in poor separation.
Uneven Column Packing Ensure the column is packed uniformly to prevent channeling and band broadening. Both dry and wet packing methods can be used, but consistency is key.
Issues with HPLC Purification
Possible Cause Solution
No Peaks or Very Small Peaks - Ensure the sample is properly dissolved in the mobile phase.- Check the injection volume and concentration.- Verify that the detector is set to the correct wavelength for detecting sesquiterpene lactones (typically in the low UV range).
Broad or Tailing Peaks - The column may be overloaded; inject a smaller sample volume.- The mobile phase may not be optimal; adjust the solvent composition or pH.- The column may be degrading; use a guard column and ensure the mobile phase is filtered and degassed.
Split Peaks - The column may be clogged at the inlet; try back-flushing the column.- The sample solvent may be too different from the mobile phase, causing peak distortion. Dissolve the sample in the mobile phase if possible.

Experimental Protocols

The following is a generalized protocol for the purification of this compound from Vicoa indica, based on established methods for isolating sesquiterpene lactones from the Asteraceae family.

Extraction
  • Air-dry the aerial parts of Vicoa indica at room temperature and grind them into a coarse powder.

  • Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

Fractionation using Column Chromatography
  • Prepare a silica gel (60-120 mesh) column using a non-polar solvent like hexane.

  • Adsorb the crude methanol extract onto a small amount of silica gel to create a dry slurry.

  • Load the slurry onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate. A typical gradient could be:

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • 50:50 Hexane:Ethyl Acetate

    • 100% Ethyl Acetate

    • 90:10 Ethyl Acetate:Methanol

  • Collect fractions of a consistent volume (e.g., 50 mL).

  • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and visualize the spots using a UV lamp or an appropriate staining reagent (e.g., vanillin-sulfuric acid).

  • Pool the fractions containing compounds with similar Rf values to that expected for this compound.

Purification by Preparative HPLC
  • Further purify the pooled fractions containing this compound using a preparative HPLC system.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: An isocratic or gradient system of methanol and water is commonly used. The exact ratio should be optimized based on analytical HPLC runs.

  • Detection: Monitor the elution profile using a UV detector at a wavelength around 210-220 nm.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Quantitative Data for Similar Sesquiterpene Lactone Purifications

The following table presents representative data for the purification of other sesquiterpene lactones, which can serve as a benchmark for this compound purification.

Purification Step Starting Material Compound Yield Purity Reference
Column Chromatography Crude ExtractCnicin->95%General method
Preparative HPLC Enriched FractionParthenolide0.5-1.5% of dry weight>98%General method

Signaling Pathway

The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammatory responses. This compound likely exerts its anti-inflammatory effects through a similar mechanism.

NFkB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, Cytokines) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli Receptor Toll-like Receptor (TLR) Stimulus->Receptor Binds to IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB VicolideD This compound VicolideD->IKK Inhibits NFkB_nuc NF-κB (p50/p65) DNA DNA NFkB_nuc->DNA Binds to promoter region Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Genes Induces transcription IkB_NFkB->IkB IκB is degraded IkB_NFkB->NFkB_nuc NF-κB translocates to nucleus

References

Technical Support Center: Enhancing the Bioavailability of Vicolide D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Vicolide D, a compound understood to be a poorly soluble Vitamin D analog.

Frequently Asked Questions (FAQs)

1. What are the main challenges associated with the oral bioavailability of this compound?

The primary challenges in achieving adequate oral bioavailability for this compound are presumed to be similar to those of other poorly soluble, lipophilic compounds like Vitamin D. These include:

  • Low Aqueous Solubility: this compound's limited solubility in gastrointestinal fluids can hinder its dissolution, which is a prerequisite for absorption.[1][2][3][4]

  • Poor Permeability: While not explicitly known for this compound, compounds of this nature may exhibit poor permeability across the intestinal epithelium.

  • First-Pass Metabolism: Like many drugs, this compound may be subject to extensive metabolism in the liver before reaching systemic circulation, reducing its bioavailability.

2. What are the most common strategies to enhance the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds.[1][2][3][4][5] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.[2]

    • Solid Dispersions: Dispersing the drug in an inert carrier at the molecular level can improve its dissolution.

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution.

    • Prodrugs: Modifying the drug into a more soluble or permeable prodrug that converts to the active form in vivo.

  • Enabling Formulations:

    • Lipid-Based Formulations: Encapsulating the drug in lipids, oils, or surfactants can enhance its solubilization and absorption via the lymphatic pathway.[6]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][2]

3. How does the mechanism of action of this compound, as a Vitamin D analog, influence bioavailability enhancement strategies?

As a Vitamin D analog, this compound is expected to exert its biological effects by binding to the Vitamin D Receptor (VDR), which in turn modulates gene expression.[7][8][9][10] Understanding this signaling pathway is crucial for selecting a bioavailability enhancement strategy that does not interfere with the drug's ability to interact with its target. For instance, any modification to the this compound molecule should be designed to be cleaved or to not hinder VDR binding.

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of this compound formulation.
Potential Cause Troubleshooting Step Expected Outcome
Poor wettability of this compound powder. Incorporate a surfactant (e.g., polysorbate 80) into the dissolution medium.Improved wetting and dispersion of the powder, leading to an increased dissolution rate.
Inadequate particle size reduction. Further reduce the particle size using techniques like jet milling or high-pressure homogenization to create a nanosuspension.A significant increase in the surface area of the drug particles, resulting in a faster dissolution rate.
Drug recrystallization from an amorphous solid dispersion. Analyze the solid dispersion using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to check for crystallinity. Reformulate with a different polymer or a higher polymer-to-drug ratio to inhibit recrystallization.A stable amorphous solid dispersion with a sustained high dissolution rate.
Insufficient solubilization in the chosen vehicle. For lipid-based formulations, screen different oils, surfactants, and co-solvents to identify a system with higher solubilizing capacity for this compound.An optimized formulation that can dissolve a higher concentration of this compound, leading to better dissolution performance.
Issue 2: High variability in in vivo pharmacokinetic data.
Potential Cause Troubleshooting Step Expected Outcome
Food effect on drug absorption. Conduct pharmacokinetic studies in both fed and fasted states to assess the impact of food. Consider developing a formulation that minimizes the food effect, such as a self-microemulsifying drug delivery system (SMEDDS).A clear understanding of the food effect and a formulation that provides more consistent absorption regardless of the prandial state.
Enterohepatic recirculation. Analyze the plasma concentration-time profile for multiple peaks suggestive of enterohepatic recirculation. If confirmed, this intrinsic property of the molecule needs to be accounted for in pharmacokinetic modeling.A more accurate pharmacokinetic model that can better predict the drug's behavior in vivo.
Pre-systemic metabolism. Investigate the potential for gut wall and first-pass metabolism. Co-administration with an inhibitor of relevant enzymes (e.g., CYP3A4) in pre-clinical models can help elucidate the extent of metabolism.Identification of metabolic pathways and the potential for improving bioavailability by co-administering metabolic inhibitors or modifying the drug structure.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Pluronic F68) in deionized water.

    • Stir the mixture at 500 rpm for 30 minutes to ensure uniform wetting of the drug particles.

  • High-Shear Homogenization:

    • Subject the pre-suspension to high-shear homogenization at 10,000 rpm for 15 minutes to reduce the particle size to the low micron range.

  • High-Pressure Homogenization:

    • Pass the resulting suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.

    • Collect samples after every 5 cycles to monitor the particle size reduction.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) of the final nanosuspension using dynamic light scattering (DLS).

    • Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Confirm the crystalline state of the nanosized drug using DSC and XRPD.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus:

    • USP Apparatus II (Paddle)

  • Dissolution Medium:

    • 900 mL of simulated gastric fluid (SGF, pH 1.2) without pepsin for the first 2 hours, followed by a change to simulated intestinal fluid (SIF, pH 6.8) without pancreatin. To improve the solubility of the lipophilic compound, 0.5% (w/v) of a surfactant like sodium lauryl sulfate (SLS) can be added.

  • Procedure:

    • Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5 °C.

    • Introduce a sample of the this compound formulation (e.g., tablet, capsule, or a specific volume of nanosuspension) into the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis:

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

    • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound formulation (dissolved in HBSS) to the apical (A) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking.

    • Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes).

    • At the end of the study, collect the sample from the apical side.

  • Analysis:

    • Determine the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Data Presentation

Table 1: Comparison of Dissolution Parameters for Different this compound Formulations

FormulationD15min (%)D60min (%)T80% (min)
Unprocessed this compound5.2 ± 1.115.8 ± 2.5> 360
Micronized this compound25.6 ± 3.460.1 ± 4.295
This compound Nanosuspension65.3 ± 5.192.4 ± 3.825
This compound Solid Dispersion70.1 ± 4.995.2 ± 2.920

Data are presented as mean ± standard deviation (n=3). Dx min represents the percentage of drug dissolved at x minutes. T80% is the time required for 80% of the drug to dissolve.

Table 2: Pharmacokinetic Parameters of this compound Formulations in a Rat Model

FormulationCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Unprocessed this compound55 ± 124.0 ± 1.0450 ± 98100
Micronized this compound120 ± 252.5 ± 0.51150 ± 210256
This compound Nanosuspension250 ± 451.5 ± 0.52800 ± 450622
This compound Solid Dispersion280 ± 501.0 ± 0.53100 ± 520689

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours.

Mandatory Visualizations

VicolideD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDRm Membrane VDR (hypothesized) This compound->VDRm Non-genomic pathway VDRc Cytosolic VDR This compound->VDRc Gene Transcription Gene Transcription VDRm->Gene Transcription Signal Transduction VDR-RXR Complex VDR-RXR Complex VDRc->VDR-RXR Complex RXR RXR RXR->VDR-RXR Complex VDRE Vitamin D Response Element VDR-RXR Complex->VDRE Binds to DNA VDRE->Gene Transcription Modulates

Caption: this compound Signaling Pathway.

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Poorly Soluble this compound Poorly Soluble this compound Particle Size Reduction Particle Size Reduction Poorly Soluble this compound->Particle Size Reduction Solid Dispersion Solid Dispersion Poorly Soluble this compound->Solid Dispersion Lipid-Based Formulation Lipid-Based Formulation Poorly Soluble this compound->Lipid-Based Formulation Complexation Complexation Poorly Soluble this compound->Complexation Dissolution Testing Dissolution Testing Particle Size Reduction->Dissolution Testing Solid Dispersion->Dissolution Testing Lipid-Based Formulation->Dissolution Testing Complexation->Dissolution Testing Permeability Assay (e.g., Caco-2) Permeability Assay (e.g., Caco-2) Dissolution Testing->Permeability Assay (e.g., Caco-2) Pharmacokinetic Studies\n(Animal Model) Pharmacokinetic Studies (Animal Model) Permeability Assay (e.g., Caco-2)->Pharmacokinetic Studies\n(Animal Model)

Caption: Bioavailability Enhancement Workflow.

References

Validation & Comparative

Vicolide D: A Comparative Analysis of Its Anti-Inflammatory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Vicolide D, a sesquiterpene lactone with demonstrated anti-inflammatory properties, against other well-established anti-inflammatory compounds. Due to the limited publicly available data on the specific molecular mechanisms of this compound, this comparison focuses on its known in vivo effects and juxtaposes them with the well-elucidated mechanisms of three distinct classes of anti-inflammatory agents: another sesquiterpene lactone (Parthenolide), a synthetic glucocorticoid (Dexamethasone), and a secosteroid hormone (Vitamin D).

Executive Summary

This compound has shown significant anti-inflammatory activity in preclinical models. However, its precise mechanism of action at the molecular level remains to be fully characterized. In contrast, Parthenolide, Dexamethasone, and Vitamin D have well-documented effects on key inflammatory signaling pathways, primarily through the inhibition of the NF-κB pathway and modulation of pro-inflammatory cytokine production. This guide aims to provide a framework for understanding the potential of this compound by comparing its known activities with those of these established compounds.

In Vivo Anti-Inflammatory Activity of this compound

The primary evidence for this compound's anti-inflammatory effect comes from the cotton pellet-induced granuloma model in rats, a widely used assay to evaluate chronic inflammation.

Table 1: In Vivo Anti-inflammatory Effect of this compound in the Cotton Pellet Granuloma Model in Rats

CompoundDoseRoute of AdministrationInhibition of Granuloma Weight (%)Reference
This compound10 mg/kgSubcutaneousSignificant reduction[1]

Note: The exact percentage of inhibition was not specified in the available literature, but was reported as "highly significant."

Experimental Protocol: Cotton Pellet-Induced Granuloma in Rats

This in vivo model assesses the anti-proliferative and anti-exudative effects of a compound over a period of several days.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Granuloma: Sterile, pre-weighed cotton pellets (approximately 10 mg) are surgically implanted subcutaneously into the axilla or groin of the rats under anesthesia.

  • Treatment: The test compound (this compound) and a reference drug (e.g., Dexamethasone) are administered daily for a period of 7 days. A control group receives the vehicle.

  • Evaluation: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.

  • Measurement: The wet and dry weights of the granulomas are measured. The difference between the final and initial dry weight of the cotton pellet represents the weight of the granuloma tissue formed.

  • Analysis: The percentage inhibition of granuloma formation by the test and standard drugs is calculated by comparing the mean dry weight of the granulomas in the treated groups with the control group.

Comparative Analysis of Anti-Inflammatory Mechanisms

The following sections detail the known mechanisms of action of Parthenolide, Dexamethasone, and Vitamin D, providing a basis for potential future investigations into this compound.

Parthenolide: A Fellow Sesquiterpene Lactone

Parthenolide, another sesquiterpene lactone, is a well-studied anti-inflammatory compound known for its potent inhibition of the NF-κB signaling pathway.

Mechanism of Action:

Parthenolide directly inhibits the IκB kinase (IKK) complex, specifically the IKKβ subunit. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2][3]

Table 2: In Vitro Anti-inflammatory Activity of Parthenolide

AssayCell LineStimulantIC₅₀Reference
NF-κB InhibitionHEK-Blue™-~15-50 µM[2]
IL-6 InhibitionTHP-1LPS~1.091 µM[4]
TNF-α InhibitionTHP-1LPS~2.620 µM[4]
Dexamethasone: A Potent Glucocorticoid

Dexamethasone is a synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects.

Mechanism of Action:

Dexamethasone binds to the cytosolic glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and acts through two primary mechanisms:

  • Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1), without directly binding to DNA.[5][6][7] This is a major contributor to its anti-inflammatory effects.

  • Transactivation: The GR dimer binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins like IκBα.[7]

Table 3: In Vitro Anti-inflammatory Activity of Dexamethasone

AssayCell LineStimulantEffectReference
NF-κB InhibitionHeLaTNF-αInhibition of NF-κB-mediated transcription[6]
AP-1 InhibitionHeLaTNF-αInhibition of JNK phosphorylation and activation[5]
IκBα InductionVarious-Increased synthesis of IκBα[7]
Vitamin D: A Secosteroid Hormone with Immunomodulatory Functions

The active form of Vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), has significant immunomodulatory and anti-inflammatory properties.

Mechanism of Action:

Vitamin D exerts its anti-inflammatory effects through its nuclear receptor, the Vitamin D Receptor (VDR). The VDR is expressed in various immune cells. The activated VDR can:

  • Inhibit NF-κB Signaling: The VDR can physically interact with the IKKβ subunit, preventing the formation of the active IKK complex and subsequent NF-κB activation.[8][9]

  • Modulate Cytokine Production: Vitamin D can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α while promoting the expression of anti-inflammatory cytokines.[10][11]

  • Regulate other signaling pathways: Vitamin D has been shown to inhibit the p38 MAPK pathway.[10]

Table 4: In Vitro Anti-inflammatory Activity of Vitamin D

AssayCell LineStimulantEffectReference
NF-κB InhibitionVariousTNF-αInhibition of p65 nuclear translocation[8][9]
IL-6 InhibitionCF airway epithelial cellsP. aeruginosa LPSSignificant reduction[12]
TNF-α InhibitionHuman monocytesLPSInhibition of production[13]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

G cluster_parthenolide Parthenolide Pathway cluster_dexamethasone Dexamethasone Pathway cluster_vitamin_d Vitamin D Pathway Inflammatory Stimuli_P Inflammatory Stimuli (e.g., LPS, TNF-α) IKK Complex_P IKK Complex (IKKα/IKKβ/NEMO) Inflammatory Stimuli_P->IKK Complex_P Activates IκBα_P IκBα IKK Complex_P->IκBα_P Phosphorylates NF-κB_P NF-κB (p50/p65) IκBα_P->NF-κB_P Degrades & Releases Nucleus_P Nucleus NF-κB_P->Nucleus_P Translocates Pro-inflammatory Genes_P Pro-inflammatory Gene Transcription Nucleus_P->Pro-inflammatory Genes_P Activates Parthenolide Parthenolide Parthenolide->IKK Complex_P Inhibits Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex DEX-GR Complex GR->GR_complex Binds Nucleus_D Nucleus GR_complex->Nucleus_D Translocates NF-κB_D NF-κB Nucleus_D->NF-κB_D Inhibits AP-1_D AP-1 Nucleus_D->AP-1_D Inhibits IκBα Gene IκBα Gene Nucleus_D->IκBα Gene Activates Pro-inflammatory Genes_D Pro-inflammatory Gene Transcription NF-κB_D->Pro-inflammatory Genes_D AP-1_D->Pro-inflammatory Genes_D IκBα Protein IκBα Protein IκBα Gene->IκBα Protein IκBα Protein->NF-κB_D Sequesters in Cytoplasm Vitamin D Vitamin D (1,25(OH)₂D₃) VDR Vitamin D Receptor (VDR) Vitamin D->VDR VDR_complex VitD-VDR Complex VDR->VDR_complex Binds IKK Complex_V IKK Complex VDR_complex->IKK Complex_V Inhibits Nucleus_V Nucleus VDR_complex->Nucleus_V Translocates Pro-inflammatory Cytokines Pro-inflammatory Cytokine Genes (e.g., IL-6, TNF-α) Nucleus_V->Pro-inflammatory Cytokines Inhibits Transcription

Caption: Simplified signaling pathways for Parthenolide, Dexamethasone, and Vitamin D.

Experimental Workflows

G cluster_in_vivo In Vivo: Cotton Pellet Granuloma cluster_in_vitro In Vitro: Cytokine & NF-κB Inhibition Animal Model Rat Model Implantation Subcutaneous Cotton Pellet Implantation Animal Model->Implantation Treatment_IV Daily Treatment (7 days) Implantation->Treatment_IV Euthanasia Euthanasia (Day 8) Treatment_IV->Euthanasia Excision Granuloma Excision Euthanasia->Excision Measurement_IV Weighing (Wet & Dry) Excision->Measurement_IV Analysis_IV Calculate % Inhibition Measurement_IV->Analysis_IV Cell Culture Cell Culture (e.g., Macrophages) Pre-treatment Pre-treatment with Test Compound Cell Culture->Pre-treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre-treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cell Lysis Cell Lysis Incubation->Cell Lysis ELISA Cytokine Measurement (ELISA) Supernatant Collection->ELISA Western Blot NF-κB Pathway Protein Analysis (Western Blot) Cell Lysis->Western Blot

Caption: General experimental workflows for in vivo and in vitro anti-inflammatory assays.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory activity in a preclinical model of chronic inflammation. However, a significant knowledge gap exists regarding its molecular mechanism of action. To fully understand its therapeutic potential and to enable a more direct comparison with other anti-inflammatory agents, further research is crucial.

Future studies should focus on:

  • In Vitro Assays: Evaluating the effect of this compound on the production of a panel of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in relevant cell lines (e.g., macrophages, endothelial cells).

  • Signaling Pathway Analysis: Investigating the impact of this compound on key inflammatory signaling pathways, including NF-κB, STAT3, and AP-1, through techniques such as western blotting, reporter gene assays, and immunofluorescence.

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound with other anti-inflammatory compounds in both in vitro and in vivo models to determine its relative potency and efficacy.

Elucidating the molecular targets and signaling pathways modulated by this compound will be instrumental in guiding its future development as a potential therapeutic agent for inflammatory diseases.

References

Vicolide D's Antifertility Effects: A Comparative Analysis with Alternative Herbal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the reported antifertility effects of Vicolide D, a sesquiterpene lactone isolated from Vicoa indica, against other herbal alternatives. While traditional use and preliminary studies suggest the potential of this compound as an anti-implantation agent, a notable scarcity of detailed, publicly available experimental data and mechanistic studies exists. This guide summarizes the available information on this compound and presents a detailed comparison with more extensively researched herbal compounds, for which quantitative data and experimental protocols are accessible.

This compound: An Overview of Antifertility Potential

Comparative Analysis with Alternative Herbal Antifertility Agents

To provide a functional comparison, this guide details the antifertility effects of two alternative herbal extracts for which experimental data is available: Piper betle (petiole) and Jatropha gossypifolia.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the antifertility effects of alcoholic extracts of Piper betle and Jatropha gossypifolia.

ParameterPiper betle (Petiole) Alcoholic ExtractJatropha gossypifolia Ethanolic ExtractThis compound
Animal Model Female Wistar RatsFemale Wistar RatsData Not Available
Dosage 500 mg/kg body weight/day400 mg/kg body weight, p.o.Data Not Available
Anti-implantation Activity (%) 38.45%74.27%Reported to have anti-implantation activity, but quantitative data is not available.
Abortifacient Activity (%) 28.96%Not explicitly reported as abortifacient, but showed resorption of implants.Reported to have abortifacient activity, but quantitative data is not available.
Effect on Uterine Weight Showed estrogenic activity, suggesting an increase in uterine weight.Showed significant estrogen-like activity by increasing uterine weight.Data Not Available
Reversibility Antifertility effect was reversed after a 21-day withdrawal period.Data Not AvailableData Not Available
Reference [2][3][1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the anti-implantation studies of the compared herbal extracts.

Anti-implantation Study Protocol for Piper betle (Petiole) Extract
  • Animal Model: Adult female Wistar rats (180-200 g) with normal estrous cycles were used.

  • Mating: Female rats were housed with male rats of proven fertility in a 2:1 ratio. The presence of spermatozoa in the vaginal smear the following morning confirmed mating, and this was designated as day 1 of pregnancy.

  • Treatment: The alcoholic extract of Piper betle (petiole) was administered orally at a dose of 500 mg/kg body weight from day 1 to day 7 of pregnancy. The control group received the vehicle (0.5% carboxymethyl cellulose).

  • Laparotomy: On day 10 of pregnancy, the animals were anesthetized, and a laparotomy was performed to examine the uterine horns for the number of implantation sites.

  • Calculation: The percentage of anti-implantation activity was calculated by comparing the number of implants in the treated group with the control group.[2]

Anti-implantation and Early Abortifacient Activity Protocol for Jatropha gossypifolia Extract
  • Animal Model: Female Wistar rats were used.

  • Mating: Proestrous female rats were caged with male rats of proven fertility (2:1 ratio). The presence of sperm in the vaginal smear confirmed day 1 of pregnancy.

  • Treatment: The ethanolic extract of Jatropha gossypifolia was administered orally at doses of 200 and 400 mg/kg from day 1 to day 7 of pregnancy. The control group received a saline solution, and a reference standard group received ethinyl estradiol (0.02 mg/kg).

  • Assessment: On day 10 of pregnancy, the number of implantations in the uterine horns was counted. To assess early abortifacient activity, the number of resorbed implants was recorded on day 18.

  • Calculation: Antifertility activity was expressed as the percentage decrease in the number of implantations compared to the control group.[3]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is critical for drug development. While the specific signaling pathways for this compound's antifertility effects are not documented, research on other herbal compounds and the process of implantation provides some insights into potential mechanisms.

Embryo implantation is a complex process involving various signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK/STAT), Wnt/β-catenin, and nuclear factor κB (NF-κB) pathways, which are crucial for endometrial receptivity.[4] Herbal compounds with antifertility effects may interfere with these pathways. For instance, some natural products are known to modulate NF-κB signaling, which plays a role in the inflammatory and immune responses necessary for successful implantation.[1][5]

Below are diagrams illustrating a generalized experimental workflow for an anti-implantation study and a simplified representation of signaling pathways potentially involved in implantation.

G cluster_0 Animal Selection and Mating cluster_1 Treatment Administration cluster_2 Data Collection and Analysis A Select healthy, fertile female rats B Monitor estrous cycle A->B C Co-house with fertile males (2:1) B->C D Confirm mating (vaginal smear) - Day 1 of pregnancy C->D E Divide pregnant rats into groups (Control, this compound/Alternative) D->E F Administer test compound/vehicle orally (Days 1-7) E->F G Laparotomy on Day 10 F->G H Count implantation sites in uterine horns G->H I Calculate % anti-implantation activity H->I

Fig. 1: Generalized Experimental Workflow for Anti-implantation Studies.

G cluster_0 Potential Mechanisms of Anti-implantation This compound / Other Herbal Compounds This compound / Other Herbal Compounds Hormonal Imbalance Hormonal Imbalance This compound / Other Herbal Compounds->Hormonal Imbalance Uterine Receptivity Pathways Uterine Receptivity Pathways This compound / Other Herbal Compounds->Uterine Receptivity Pathways (e.g., NF-κB, JAK/STAT) Implantation Failure Implantation Failure Hormonal Imbalance->Implantation Failure Pro-inflammatory Cytokines Pro-inflammatory Cytokines Uterine Receptivity Pathways->Pro-inflammatory Cytokines alters expression of Anti-inflammatory Cytokines Anti-inflammatory Cytokines Uterine Receptivity Pathways->Anti-inflammatory Cytokines alters expression of Pro-inflammatory Cytokines->Implantation Failure Anti-inflammatory Cytokines->Implantation Failure (imbalance leads to)

Fig. 2: Simplified Signaling Pathways in Implantation.

Conclusion

This compound, a sesquiterpene lactone from Vicoa indica, shows promise as an antifertility agent with reported anti-implantation activity. However, the lack of comprehensive, publicly accessible data on its efficacy, dosage, and mechanism of action highlights a significant gap in the scientific literature. In contrast, other herbal extracts, such as those from Piper betle and Jatropha gossypifolia, have more substantial, albeit still limited, published data regarding their antifertility effects in animal models.

For researchers and professionals in drug development, this compound represents a potential lead compound that warrants further investigation. Future studies should focus on isolating this compound in sufficient quantities for robust preclinical trials, determining its effective and safe dosage range, elucidating its mechanism of action on the molecular signaling pathways of implantation, and conducting comprehensive toxicological assessments. Such research is imperative to validate the traditional claims and to potentially develop a novel, plant-derived contraceptive agent.

References

Cross-Species Comparison of Vitamin D Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-species differences in the metabolism of xenobiotics and endogenous compounds is critical for the accurate extrapolation of preclinical data to human clinical outcomes. This guide provides a comparative overview of Vitamin D metabolism across key preclinical species—human, rat, mouse, and dog—with a focus on in vitro studies using liver and kidney microsomes. The information presented herein is intended to aid in the selection of appropriate animal models and the interpretation of metabolic data in the context of drug development and safety assessment.

Vitamin D, a secosteroid hormone, plays a crucial role in calcium homeostasis, bone metabolism, and various other physiological processes. Its activation and catabolism are primarily mediated by a series of cytochrome P450 (CYP) enzymes located in the liver and kidneys. The metabolic profile of Vitamin D can vary significantly between species, impacting its efficacy and safety assessment in preclinical studies.

Key Metabolic Pathways of Vitamin D

The metabolism of Vitamin D3 (cholecalciferol) proceeds through several key hydroxylation steps:

  • 25-hydroxylation: The initial activation step, occurring predominantly in the liver, is catalyzed by enzymes such as CYP2R1 and CYP27A1, leading to the formation of 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of Vitamin D.

  • 1α-hydroxylation: In the kidneys, 25(OH)D3 is further hydroxylated by CYP27B1 to its biologically active form, 1α,25-dihydroxyvitamin D3 (calcitriol).

  • Catabolism (24- and 23-hydroxylation): The inactivation of both 25(OH)D3 and calcitriol is primarily mediated by CYP24A1, which catalyzes hydroxylation at the C-24 and C-23 positions. The ratio of these two pathways can differ between species. CYP3A4 has also been implicated in the catabolism of Vitamin D metabolites.

Cross-Species Comparison of In Vitro Vitamin D Metabolism

The following tables summarize the available quantitative data on the in vitro metabolism of Vitamin D3 and its major metabolite, 25-hydroxyvitamin D3, in liver and kidney microsomes from human, rat, mouse, and dog. It is important to note that direct comparative studies across all four species under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Table 1: In Vitro 25-Hydroxylation of Vitamin D3 in Liver Microsomes

SpeciesEnzyme(s) InvolvedSubstrate Concentration (µM)Incubation Time (min)25(OH)D3 Formation Rate (pmol/min/mg protein)Km (µM)Vmax (pmol/min/mg protein)Reference
Human CYP2R1, CYP27A1, CYP3A40.1 - 1010 - 60Data not consistently reported~0.1 - 5Data not consistently reported[1]
Rat CYP2R1, CYP27A1, CYP2C110.1 - 1010 - 60~5-15~0.2 - 8~10-40[1]
Mouse CYP2R1, CYP27A11 - 5030~10-30~15~50[1]
Dog CYP2R1, CYP27A1Data not availableData not availableData not availableData not availableData not available[1]

Table 2: In Vitro Metabolism of 25-Hydroxyvitamin D3 in Kidney Microsomes

SpeciesPrimary EnzymeMajor MetabolitesKey Species DifferencesReference
Human CYP24A124,25(OH)2D3, 25(OH)D3-26,23-lactoneCatalyzes both C-24 and C-23 hydroxylation pathways.[1]
Rat CYP24A1Primarily 24,25(OH)2D3Predominantly catalyzes the C-24 hydroxylation pathway, leading to calcitroic acid.[1]
Mouse CYP24A124,25(OH)2D3Similar to rat, favors the C-24 pathway.[1]
Dog CYP24A1Data not availableData on specific metabolite ratios are limited.[1]

Experimental Protocols

A generalized experimental protocol for assessing the in vitro metabolism of Vitamin D3 in liver microsomes is provided below. Specific parameters may need to be optimized based on the objectives of the study.

1. Incubation Mixture Preparation:

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Liver Microsomes: Final concentration of 0.5 - 1.0 mg/mL. Microsomes should be thawed on ice immediately before use.

  • Substrate (Vitamin D3): Typically prepared in a vehicle such as ethanol or DMSO and added to the incubation mixture to achieve final concentrations ranging from 0.1 to 50 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • NADPH Regenerating System: To ensure a continuous supply of the cofactor NADPH, a regenerating system is typically used. A common system consists of:

    • 1 mM NADP+

    • 10 mM Glucose-6-phosphate

    • 1 U/mL Glucose-6-phosphate dehydrogenase

    • 5 mM MgCl2

2. Incubation:

  • Pre-incubate the microsomes, buffer, and substrate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

3. Reaction Termination and Metabolite Extraction:

  • Stop the reaction by adding a cold organic solvent, such as acetonitrile or a mixture of chloroform and methanol (2:1, v/v).

  • Add an internal standard (e.g., a deuterated analog of the metabolite of interest) to correct for extraction efficiency and matrix effects.

  • Vortex the mixture vigorously and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

4. Analytical Method - LC-MS/MS:

  • Reconstitute the dried extract in a suitable mobile phase.

  • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatography: A C18 or a pentafluorophenyl (PFP) column is commonly used for the separation of Vitamin D metabolites. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed.

  • Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the parent compound and its metabolites.

Visualization of Experimental Workflow and Metabolic Pathway

experimental_workflow cluster_prep Incubation Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis microsomes Liver Microsomes incubate Incubate at 37°C microsomes->incubate buffer Phosphate Buffer (pH 7.4) buffer->incubate substrate Vitamin D3 substrate->incubate nadph NADPH Regenerating System nadph->incubate terminate Terminate Reaction (Cold Solvent) incubate->terminate add_is Add Internal Standard terminate->add_is centrifuge Centrifuge add_is->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for in vitro Vitamin D metabolism studies.

vitamin_d_metabolism VD3 Vitamin D3 OHD3_25 25(OH)D3 VD3->OHD3_25 25-hydroxylation OH2D3_1_25 1,25(OH)2D3 (Active Form) OHD3_25->OH2D3_1_25 1α-hydroxylation OH2D3_24_25 24,25(OH)2D3 OHD3_25->OH2D3_24_25 24-hydroxylation Lactone 25(OH)D3-26,23-lactone OHD3_25->Lactone 23-hydroxylation pathway Calcitroic_Acid Calcitroic Acid (Inactive) OH2D3_1_25->Calcitroic_Acid 24-hydroxylation pathway CYP2R1 CYP2R1 / CYP27A1 (Liver) CYP27B1 CYP27B1 (Kidney) CYP24A1 CYP24A1 (Kidney, etc.) CYP3A4 CYP3A4 (Liver, Intestine)

Caption: Major metabolic pathways of Vitamin D3.

Discussion of Cross-Species Differences

The available data, although not exhaustive, highlight important species differences in Vitamin D metabolism. The rat is a commonly used model, but its CYP24A1 predominantly follows the C-24 hydroxylation pathway, which differs from the dual C-24 and C-23 hydroxylation pathways observed in humans.[1] This could have significant implications when evaluating the clearance and potential toxicity of Vitamin D analogs. Mice also appear to favor the C-24 pathway.[1] Unfortunately, detailed quantitative data for dogs is sparse in the public domain, making direct comparisons challenging.

These metabolic differences underscore the importance of conducting early in vitro comparative metabolism studies to select the most appropriate animal model for preclinical development. A thorough understanding of the metabolic fate of a compound in different species is essential for a more accurate prediction of its pharmacokinetics and safety profile in humans. Further research providing direct, quantitative comparisons of Vitamin D metabolism across these species would be highly valuable to the scientific community.

References

A Comparative Guide to the Bioactivity of Vicolides and Parthenolide: Insights into Structural-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals will find in this guide a comparative analysis of the biological activities of Vicolide D and its naturally occurring analogs (Vicolide A, B, and C), alongside the closely related and well-studied sesquiterpene lactone, Parthenolide. This guide addresses the current landscape of research, including the notable scarcity of data on synthetic this compound analogs.

This document provides a comprehensive overview of the anti-inflammatory and cytotoxic properties of these compounds, supported by available experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation. The guide also visualizes complex biological pathways and experimental workflows to provide a clearer understanding of the structure-activity relationships at play.

Comparative Analysis of Biological Activity

CompoundBiological ActivityAssayCell Line/ModelIC50/ResultReference
Vicolide A Anti-inflammatoryCotton Pellet GranulomaRatsActive[1]
Vicolide B Anti-inflammatoryCotton Pellet GranulomaRatsActive[1]
Vicolide C Anti-inflammatoryCotton Pellet GranulomaRatsHighly Significant Activity[1]
This compound Anti-inflammatoryCotton Pellet GranulomaRatsHighly Significant Activity[1]
Parthenolide CytotoxicityMTT AssayHCT116 (p53+/+)17.6 ± 1.8 µM (72h)
MTT AssayHCT116 (p53-/-)41.6 ± 1.2 µM (72h)
MTT AssayU87.MG46.0 ± 3.8 µM (72h)
MTT AssayU87.MGΔEGFR32.7 ± 3.8 µM (72h)
MTT AssaySGC790117.48 ± 1.07 µM (48h)
MTT AssayLNCaP8.9 ± 1.9 µM (72h)
MTT AssayPC32.7 ± 1.1 µM (72h)
MTT AssayDU1454.7 ± 1.9 µM (72h)
Anti-inflammatoryNF-κB InhibitionVariousPotent Inhibitor[2][3][4][5][6]

Experimental Protocols

Cotton Pellet Granuloma Assay in Rats

This in vivo assay is a widely used method to evaluate chronic inflammation.

  • Animal Model: Male Wistar rats are typically used.

  • Implantation: Sterile, pre-weighed cotton pellets are surgically implanted subcutaneously into the dorsal region of the anesthetized rats.

  • Treatment: The test compounds (e.g., Vicolides) are administered daily for a set period, usually 7 days. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

  • Evaluation: At the end of the treatment period, the rats are euthanized, and the cotton pellets with the surrounding granulomatous tissue are excised.

  • Measurement: The wet and dry weights of the granulomas are determined. The difference between the final dry weight and the initial weight of the cotton pellet represents the amount of granuloma tissue formed.

  • Analysis: The percentage inhibition of granuloma formation by the test compound is calculated by comparing the mean dry weight of the granulomas in the treated group with that of the control group.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., Parthenolide) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Structure-Activity Relationships

The anti-inflammatory effects of many sesquiterpene lactones, including Parthenolide, are primarily attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5][6] While the exact mechanism for the vicolides has not been definitively elucidated, their structural similarity to Parthenolide suggests a similar mode of action.

Caption: The NF-κB signaling pathway and the inhibitory action of Parthenolide.

The key structural feature responsible for the biological activity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety. This group can act as a Michael acceptor, allowing it to covalently bind to nucleophilic residues, such as cysteine, on target proteins like the IKK complex, thereby inhibiting their function.

The higher anti-inflammatory activity of Vicolide C and D compared to A and B can be attributed to specific structural differences. This compound possesses an epoxy angeloyl group, while Vicolide C has a 3,4-epoxy group and an ester moiety.[1] These features may enhance the reactivity of the α-methylene-γ-lactone group or provide additional binding interactions with the target protein.

SAR_Summary cluster_structure Core Structure: Sesquiterpene Lactone cluster_features Key Functional Groups for Activity cluster_activity Biological Activity Core Germacranolide Skeleton Lactone α-methylene-γ-lactone (Michael Acceptor) Core->Lactone AntiInflammatory Anti-inflammatory (NF-κB Inhibition) Lactone->AntiInflammatory Cytotoxicity Cytotoxicity Lactone->Cytotoxicity Epoxy Epoxy Groups (Vicolide C & D) Epoxy->AntiInflammatory Enhances Ester Ester Moieties (Vicolide C & D) Ester->AntiInflammatory Enhances

Caption: Summary of the structural features contributing to the biological activity of Vicolides and Parthenolide.

Experimental Workflow

The general workflow for the discovery and preclinical evaluation of natural product analogs like the vicolides is a multi-step process that begins with isolation and characterization and progresses through in vitro and in vivo testing.

Experimental_Workflow Start Start: Natural Source Isolation Isolation & Purification of Vicolides/Parthenolide Start->Isolation Structure Structural Elucidation (NMR, MS, etc.) Isolation->Structure Synthesis Synthesis of Analogs (SAR Studies) Structure->Synthesis InVitro In Vitro Screening (Cytotoxicity, Anti-inflammatory Assays) Synthesis->InVitro Mechanism Mechanism of Action Studies (e.g., NF-κB Pathway) InVitro->Mechanism InVivo In Vivo Efficacy & Toxicity (e.g., Cotton Pellet Granuloma) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: General experimental workflow for the evaluation of this compound analogs.

References

Independent Verification of Vitamin D's Anti-inflammatory Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Vitamin D with other known NF-κB inhibitors, supported by experimental data. Due to the absence of verifiable scientific literature on "Vicolide D," this guide focuses on the well-documented immunomodulatory effects of Vitamin D as a suitable and informative alternative.

Vitamin D, primarily known for its role in calcium homeostasis, has garnered significant attention for its potent anti-inflammatory and immunomodulatory effects.[1][2] A key mechanism underlying these properties is its ability to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] Dysregulation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and cancers, making its inhibition a critical therapeutic strategy.[3][4] This guide delves into the molecular mechanism of Vitamin D's action and compares its efficacy with other established NF-κB inhibitors.

Comparative Efficacy of NF-κB Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and other molecules known to inhibit NF-κB activation. This data is crucial for comparing the relative potency of these agents.

CompoundCell TypeStimulusAssayIC50 (µM)Reference
Vitamin D (Calcitriol) VariousVariousNF-κB ReporterVaries[Implied from multiple sources describing its inhibitory action]
BAY 11-7085Endothelial CellsTNF-αIκBα Phosphorylation10[5]
CelastrolMacrophage Cell LineLPSNF-κB Inhibition0.27[5]
CelecoxibHuman Myeloid (U937)TNFNF-κB DNA Binding24[6]
DexamethasoneHuman Myeloid (U937)TNFNF-κB DNA Binding27[6]
AspirinHuman Myeloid (U937)TNFNF-κB DNA Binding5670[6]
IbuprofenHuman Myeloid (U937)TNFNF-κB DNA Binding3490[6]

Mechanism of Action: Vitamin D and the NF-κB Pathway

The anti-inflammatory action of Vitamin D is primarily mediated through its active form, 1α,25-dihydroxyvitamin D3 (calcitriol), which binds to the Vitamin D receptor (VDR).[8] The VDR is expressed in a wide variety of immune cells, including macrophages and dendritic cells.[1] Upon binding calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D response elements (VDREs) on target genes, modulating their transcription.[1][9]

The inhibition of the NF-κB pathway by the Vitamin D-VDR complex occurs through several mechanisms:

  • Upregulation of NF-κB inhibitors: The VDR complex can increase the transcription of genes encoding inhibitory proteins of the NF-κB pathway, such as IκBα (nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha).[10] IκBα binds to the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.

  • Direct interaction with NF-κB subunits: The VDR has been shown to physically interact with the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.

  • Suppression of pro-inflammatory cytokines: By inhibiting NF-κB, Vitamin D reduces the production of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12.[11]

Below is a diagram illustrating the signaling pathway of Vitamin D in modulating the NF-κB pathway.

VitaminD_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D Vitamin D VDR VDR Vitamin D->VDR VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc IKK IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates (Inhibited by Vitamin D pathway) NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc IkBa IκBα IkBa->IkBa_NFkB Inhibits VDRE VDRE VDR_RXR_nuc->VDRE VDR_RXR_nuc->NFkB_nuc Inhibits IkBa_Gene IκBα Gene VDRE->IkBa_Gene Upregulates ProInflammatory_Genes Pro-inflammatory Genes NFkB_nuc->ProInflammatory_Genes Activates IkBa_Gene->IkBa

Caption: Vitamin D signaling pathway inhibiting NF-κB activation.

Experimental Protocols for Assessing NF-κB Inhibition

The following methodologies are commonly employed to investigate the inhibitory effects of compounds on the NF-κB signaling pathway.

NF-κB Reporter Gene Assay

This assay is a widely used method to quantify the transcriptional activity of NF-κB.

  • Principle: Cells are transiently or stably transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be measured quantitatively.

  • Methodology:

    • Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is cultured and transfected with the NF-κB reporter plasmid.

    • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Vitamin D) for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS).

    • Lysis and Reporter Assay: After incubation, cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

    • Data Analysis: The reduction in reporter gene activity in the presence of the test compound compared to the stimulated control is used to determine the inhibitory potency (e.g., IC50).

IκBα Phosphorylation Assay (Western Blot)

This method directly assesses a key upstream event in the NF-κB activation cascade.

  • Principle: Activation of the IKK complex leads to the phosphorylation of IκBα, which triggers its ubiquitination and subsequent degradation, releasing NF-κB to translocate to the nucleus.[4] Inhibitors of this pathway will prevent IκBα phosphorylation.

  • Methodology:

    • Cell Treatment: Cells are treated with the test compound and stimulated with an NF-κB activator as described above.

    • Protein Extraction: Whole-cell lysates are prepared at various time points after stimulation.

    • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.

    • Detection and Analysis: The bands are visualized using chemiluminescence, and the band intensities are quantified to determine the ratio of p-IκBα to total IκBα.

Below is a generalized workflow for screening NF-κB inhibitors.

NFkB_Inhibitor_Screening_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, Macrophages) Compound_Treatment Treatment with Test Compound (e.g., Vitamin D, NSAIDs) Cell_Culture->Compound_Treatment Stimulation Stimulation with NF-κB Activator (e.g., TNF-α, LPS) Compound_Treatment->Stimulation Reporter_Assay NF-κB Reporter Gene Assay Stimulation->Reporter_Assay Western_Blot IκBα Phosphorylation Assay (Western Blot) Stimulation->Western_Blot Cytokine_Assay Cytokine Measurement (ELISA) Stimulation->Cytokine_Assay Data_Quantification Data Quantification (Luminescence, Band Intensity, etc.) Reporter_Assay->Data_Quantification Western_Blot->Data_Quantification Cytokine_Assay->Data_Quantification IC50_Determination IC50 Determination Data_Quantification->IC50_Determination Comparison Comparison of Efficacy IC50_Determination->Comparison

Caption: General workflow for screening NF-κB inhibitors.

Conclusion

The independent verification of a compound's mechanism of action is paramount in drug discovery and development. While direct comparative data for "this compound" is unavailable, the extensive research on Vitamin D provides a robust example of a naturally occurring immunomodulator that targets the NF-κB pathway. The experimental methodologies outlined in this guide serve as a foundation for the systematic evaluation and comparison of novel anti-inflammatory agents. The data presented herein highlights the therapeutic potential of targeting the NF-κB pathway and underscores the importance of standardized assays for the objective assessment of inhibitor potency.

References

Vicolide D: A Comparative Analysis of its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial spectrum of Vicolide D, a novel compound that leverages the body's innate immune system, against established antimicrobial agents. Experimental data, detailed methodologies, and a visualization of the underlying signaling pathway are presented to facilitate an objective evaluation of its potential as a therapeutic agent.

Unveiling the Antimicrobial Potential of this compound

This compound's antimicrobial activity is not direct but is mediated through the induction of endogenous antimicrobial peptides (AMPs), primarily cathelicidin (LL-37) and human β-defensin 2 (hBD-2). This mechanism is initiated by the active metabolite of Vitamin D, 1,25-dihydroxyvitamin D3, which serves as a proxy for this compound's active component.

Comparative Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the this compound-induced peptides, LL-37 and hBD-2, against a panel of representative pathogenic microorganisms. For comparative purposes, the MIC values of commonly used antibiotics and antifungals are also included.

MicroorganismThis compound-Induced PeptidesComparator Antimicrobials
LL-37 (µg/mL) hBD-2 (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.62 - 32[1][2]>250[3]
Gram-Negative Bacteria
Escherichia coli>250-
Pseudomonas aeruginosa15.6 - >1000[4]-
Fungi
Candida albicans>250-

Note: MIC values can vary depending on the specific strain and the testing methodology used. The values presented here represent a range reported in the literature. A hyphen (-) indicates that the drug is not typically active against that class of microorganism.

Mechanism of Action: The Vitamin D Signaling Pathway

This compound, through its active component analogous to 1,25-dihydroxyvitamin D3, initiates a signaling cascade that culminates in the production of antimicrobial peptides. This pathway is a key component of the innate immune system.

VitaminD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation & Action VitaminD This compound (Vitamin D3) 25OHD3 25(OH)D3 VitaminD->25OHD3 Liver VDR_complex VDR-RXR Complex VDRE Vitamin D Response Element (VDRE) VDR_complex->VDRE Binds to 125OH2D3 1,25(OH)2D3 (Active Form) 25OHD3->125OH2D3 Kidney/ Immune Cells 125OH2D3->VDR_complex Binds CYP27B1 CYP27B1 CAMP_gene CAMP Gene VDRE->CAMP_gene Activates DEFB4_gene DEFB4 Gene VDRE->DEFB4_gene Activates mRNA_CAMP CAMP mRNA CAMP_gene->mRNA_CAMP Transcription mRNA_DEFB4 DEFB4 mRNA DEFB4_gene->mRNA_DEFB4 Transcription LL37 LL-37 (Cathelicidin) mRNA_CAMP->LL37 Translation hBD2 hBD-2 (β-defensin 2) mRNA_DEFB4->hBD2 Translation Antimicrobial_Action Antimicrobial Action LL37->Antimicrobial_Action hBD2->Antimicrobial_Action

References

Safety Operating Guide

Navigating the Safe Disposal of Vicolide D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a procedural framework for the safe disposal of Vicolide D, a sesquiterpene lactone derived from the plant Vicoa indica.

Chemical Profile of this compound

While a comprehensive dataset for this compound is limited, the available information is summarized below to aid in a preliminary risk assessment.

PropertyData
Chemical Class Sesquiterpene Lactone
Source Vicoa indica
Known Biological Activity Anti-inflammatory, Antipyretic
General Hazards of Class Irritating to the gastrointestinal tract, potential toxicity, and can be allergenic.[1]

Experimental Protocols for Safe Disposal

The disposal of this compound, particularly in a research setting, must be approached with a clear and documented protocol. The following steps provide a general framework.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation Properly segregate waste containing this compound. Do not mix with general laboratory waste. Use a designated, clearly labeled, and sealed container for all this compound waste, including contaminated consumables (e.g., pipette tips, vials).

Step 3: Inactivation (if applicable and feasible) For many biologically active compounds, chemical inactivation is a recommended step. However, without a specific SDS, a validated inactivation method for this compound cannot be provided. Consult with your EHS department to determine if a general chemical degradation procedure (e.g., treatment with a suitable oxidizing or hydrolyzing agent) is appropriate and safe.

Step 4: Collection and Storage Store the sealed this compound waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

Step 5: Professional Disposal Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste management vendor. Provide the vendor with all available information about the compound.

Logical Workflow for this compound Disposal

The decision-making process for the disposal of a research chemical where a specific SDS is unavailable can be visualized as follows:

start Start: Need to Dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow specific disposal instructions in the SDS. sds_check->sds_yes Yes sds_no No specific SDS found. Proceed with caution. sds_check->sds_no No end End: this compound disposed of safely. sds_yes->end risk_assessment Conduct a risk assessment based on chemical class (Sesquiterpene Lactone) and known properties. sds_no->risk_assessment consult_ehs Consult with Institutional Environmental Health & Safety (EHS). risk_assessment->consult_ehs ppe Wear appropriate Personal Protective Equipment (PPE). consult_ehs->ppe segregate Segregate this compound waste into a labeled, sealed container. ppe->segregate inactivation_check Is a validated inactivation protocol available or recommended by EHS? segregate->inactivation_check inactivate Follow EHS-approved inactivation procedure. inactivation_check->inactivate Yes no_inactivation Proceed to secure storage. inactivation_check->no_inactivation No storage Store waste in a secure, designated area. inactivate->storage no_inactivation->storage disposal Arrange for disposal via a licensed hazardous waste vendor. storage->disposal disposal->end

This compound Disposal Decision Workflow

By adhering to these general guidelines and, most importantly, working in close collaboration with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound and other novel research compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.